Amp-579
Description
Propriétés
Numéro CAS |
213453-89-5 |
|---|---|
Formule moléculaire |
C22H28ClN5O3S |
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
(1S,2R,3S,4R)-4-[4-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H28ClN5O3S/c1-3-12(9-17-15(23)6-8-32-17)27-20-13-5-7-28(21(13)26-11-25-20)16-10-14(18(29)19(16)30)22(31)24-4-2/h5-8,11-12,14,16,18-19,29-30H,3-4,9-10H2,1-2H3,(H,24,31)(H,25,26,27)/t12-,14+,16-,18-,19+/m1/s1 |
Clé InChI |
CKQOOYMMAAPDKH-QODLLSGVSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AMP-579, AMP579, AMP 579 |
Origine du produit |
United States |
Foundational & Exploratory
Amp-579: A Technical Guide to its Cardioprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amp-579, a compound initially identified as a mixed A1/A2a adenosine (B11128) receptor agonist, has demonstrated significant cardioprotective effects in various preclinical models of myocardial ischemia-reperfusion injury. Subsequent research has redefined its primary mechanism of action, revealing it to be a potent agonist of the A2b adenosine receptor (A2b-AR). This activation triggers a downstream signaling cascade, centrally involving the phosphorylation of extracellular signal-regulated kinase (ERK), which is crucial for its ability to reduce myocardial infarct size, mitigate stunning, and improve post-ischemic cardiac function. This technical guide provides an in-depth exploration of the molecular mechanisms, supporting quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: A2b Adenosine Receptor Agonism
While initially characterized as an A1/A2a agonist, the cardioprotective effects of this compound administered at the time of reperfusion are now understood to be primarily mediated through the activation of the A2b adenosine receptor.[1][2] Studies have shown that selective A1 or A2a agonists do not replicate the profound protective effects of this compound when administered at reperfusion.[1] The A2b-AR, a Gs-coupled receptor, is typically considered a low-affinity adenosine receptor. However, under ischemic conditions, its sensitivity may be enhanced, allowing for potent activation by agonists like this compound.[1]
Signaling Pathway: The Role of ERK Phosphorylation
Activation of the A2b-AR by this compound initiates a critical downstream signaling pathway that converges on the phosphorylation and activation of ERK1/2.[1] This activation of the ERK pathway during the early moments of reperfusion is a key mechanism for cardioprotection, mimicking aspects of ischemic preconditioning. In human embryonic kidney (HEK-293) cells overexpressing the human A2b receptor, this compound induced ERK phosphorylation with an EC50 of approximately 250 nM. This effect was blocked by selective A2b-AR antagonists, MRS1754 and PSB1115, confirming the central role of this receptor in initiating the protective signal.
Quantitative Data from Preclinical Studies
The cardioprotective efficacy of this compound has been quantified in several key preclinical models. The following tables summarize the significant findings.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Ischemia/Reperfusion Duration | Treatment Protocol | Control Infarct Size (% of Area at Risk) | This compound Treated Infarct Size (% of Area at Risk) | Reference |
| Rabbit (Isolated Heart) | 30 min / 2 h | 500 nM this compound at reperfusion | 32.0 ± 1.9 | 12.9 ± 2.2 | |
| Rabbit (In Vivo) | 30 min / 3 h | 3 µg/kg/min this compound 10 min before reperfusion | 36.4 ± 3.1 | 12.3 ± 1.0 | |
| Dog (In Vivo) | 60 min / 5 h | 10 µg/kg/min this compound 15 min before ischemia | 34 ± 3 | 16 ± 4 | |
| Pig (In Vivo) | 40 min / 3 h | 3 µg/kg + 0.3 µg/kg/min this compound 30 min before ischemia | 56 ± 5 | 1 ± 1 | |
| Pig (In Vivo) | 40 min / 3 h | 3 µg/kg + 0.3 µg/kg/min this compound 10 min before reperfusion | 56 ± 5 | ~28 (50% reduction) |
Table 2: Hemodynamic and Anti-Stunning Effects of this compound
| Animal Model | Endpoint | Treatment Protocol | Control Group | This compound Treated Group | Reference |
| Rabbit (Isolated Heart) | LV Diastolic Pressure (mmHg) during Reperfusion | 500 nM this compound at reperfusion | 39.0 ± 6.5 | 17.9 ± 2.4 | |
| Pig (In Vivo) | Preload Recruitable Stroke Work (% of baseline) at 3h Reperfusion | High-dose (50 µg/kg) this compound before ischemia | 78 ± 5 | 129 ± 5 | |
| Pig (In Vivo) | Preload Recruitable Stroke Work (% of baseline) at 3h Reperfusion | Low-dose (15 µg/kg) this compound before ischemia | 78 ± 5 | 100 ± 2 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's cardioprotective effects.
Isolated Rabbit Heart Model of Ischemia-Reperfusion (Langendorff)
This protocol is a synthesis of the methods described in studies investigating this compound's effect on infarct size in an ex vivo setting.
1. Animal Preparation:
-
Male New Zealand White rabbits are anesthetized.
-
A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
2. Langendorff Perfusion Setup:
-
The aorta is cannulated on a Langendorff apparatus.
-
Retrograde perfusion is initiated with modified Krebs-Henseleit buffer (in mM: 112 NaCl, 5 KCl, 1.2 MgSO₄, 1 KH₂PO₄, 1.25 CaCl₂, 25 NaHCO₃, 11 D-glucose), gassed with 95% O₂ / 5% CO₂ at 37°C and a constant pressure of 70-80 mmHg.
-
A latex balloon is inserted into the left ventricle to measure isovolumetric function.
3. Ischemia-Reperfusion Protocol:
-
After a stabilization period, regional ischemia is induced by tightening a snare around a major branch of the left coronary artery for 30 minutes.
-
The snare is released to allow for 2 hours of reperfusion.
-
This compound (500 nM) or vehicle is infused starting 5 minutes before reperfusion and continued for the first hour of reperfusion.
4. Infarct Size Measurement:
-
At the end of reperfusion, the coronary artery is re-occluded, and the area at risk is delineated by perfusing with a dye such as Evans Blue.
-
The heart is sliced and incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes to differentiate viable (red) from infarcted (pale) tissue.
-
The areas of infarction and risk are quantified using planimetry software.
In Vivo Porcine Model of Myocardial Infarction
This protocol is based on studies evaluating this compound in a large animal model that closely resembles human cardiac physiology.
1. Animal Preparation and Anesthesia:
-
Domestic pigs are fasted overnight.
-
Anesthesia is induced and maintained with appropriate anesthetics (e.g., a combination of ketamine, xylazine, and propofol).
-
Animals are intubated and mechanically ventilated.
-
Catheters are placed for drug administration, blood pressure monitoring, and blood sampling.
2. Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is dissected free.
-
A vessel occluder is placed around the LAD.
3. Ischemia-Reperfusion Protocol:
-
Myocardial ischemia is induced by occluding the LAD for 40 minutes.
-
The occluder is then released, allowing for 3 hours of reperfusion.
-
This compound or vehicle is administered as an intravenous bolus followed by a continuous infusion, either before ischemia or before reperfusion as per the study design.
4. Infarct Size Measurement:
-
Following the reperfusion period, the LAD is re-occluded.
-
The area at risk is determined by infusing a blue dye into the aortic root.
-
The heart is excised, sliced, and stained with TTC to measure the infarct size as described in the previous protocol.
ERK Phosphorylation Assay in HEK-293 Cells
This protocol outlines the method used to determine the effect of this compound on a key signaling molecule.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are transfected with a plasmid encoding the human A2b adenosine receptor.
2. Ligand Stimulation:
-
Cells are serum-starved for 12-24 hours to reduce basal ERK phosphorylation.
-
Cells are then stimulated with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).
3. Protein Extraction and Quantification:
-
After stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged to pellet debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA assay.
4. Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, the membrane is stripped and re-probed with an antibody for total ERK1/2.
Conclusion and Future Directions
The evidence strongly indicates that this compound exerts its cardioprotective effects primarily through the activation of the A2b adenosine receptor and the subsequent phosphorylation of ERK. Its ability to significantly reduce infarct size and improve cardiac function in various preclinical models, particularly when administered at the clinically relevant time of reperfusion, highlights its therapeutic potential. Future research should focus on further elucidating the downstream targets of the p-ERK signaling cascade and translating these promising preclinical findings into the clinical setting. The one clinical trial (ADMIRE study) did not show a significant reduction in infarct size, although there was a trend towards greater myocardial salvage in some patients. This suggests that further investigation into optimal dosing and patient selection is warranted. The unique mechanism of this compound distinguishes it from other adenosine receptor agonists and presents a compelling case for its continued development as a cardioprotective agent.
References
An In-depth Technical Guide on the Core of the AMPK Signaling Pathway in Myocardial Ischemia
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the AMP-activated protein kinase (AMPK) signaling pathway as a critical cardioprotective mechanism during myocardial ischemia. It covers the molecular activation, downstream effects, quantitative outcomes of pharmacological modulation, and detailed experimental protocols for studying this pathway.
Introduction: AMPK as a Guardian of the Ischemic Heart
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central energy sensor in cardiac cells.[1][2][3] During myocardial ischemia, a condition of reduced blood flow and oxygen supply, the cellular energy state is severely compromised, leading to a decrease in ATP and an increase in AMP and ADP levels. This shift in the AMP:ATP ratio is a primary trigger for AMPK activation.[1][3] Once activated, AMPK orchestrates a comprehensive response to restore energy homeostasis and protect cardiomyocytes from ischemic injury and cell death.[1][4][5] This involves stimulating ATP-producing catabolic pathways, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting ATP-consuming anabolic processes like protein synthesis.[2][6] Furthermore, AMPK activation modulates crucial cellular survival processes including autophagy, apoptosis, and mitochondrial function, making it a prime therapeutic target for mitigating ischemia-reperfusion injury.[1][4]
The AMPK Signaling Pathway in Myocardial Ischemia
AMPK exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[1][2] The heart primarily expresses α1, α2, β1, β2, and γ1/γ2 isoforms.[1] Activation of AMPK during ischemia is a multi-step process.
2.1 Upstream Activation Mechanisms The canonical activation pathway is driven by an increased intracellular AMP/ATP ratio.[2] AMP binding to the γ subunit induces a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) on the α subunit by upstream kinases and inhibits its dephosphorylation.[3][7]
Key upstream kinases responsible for this phosphorylation include:
-
Liver Kinase B1 (LKB1): Considered the major upstream kinase for AMPK in the heart, LKB1 constitutively phosphorylates AMPK in the presence of AMP.[2][6][8]
-
Ca2+/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ): Activated by increases in intracellular calcium, CaMKKβ can also phosphorylate and activate AMPK, providing an AMP-independent activation mechanism.[2]
-
Transforming Growth Factor-β Activated Kinase 1 (TAK1): Another reported upstream kinase for AMPK.[2]
Interestingly, studies have shown that in the very early stages of hypoxia, AMPK activation can occur via phosphorylation by an upstream kinase even before a significant change in the AMP:ATP ratio is detected.[9][10]
2.2 Core Downstream Effects Once activated, AMPK phosphorylates a multitude of downstream targets to exert its cardioprotective effects.
-
Metabolic Regulation:
-
Glucose Metabolism: AMPK promotes glucose uptake by facilitating the translocation of GLUT4 transporters to the cell surface, partly through the phosphorylation of AS160.[1] It also activates glycolysis by phosphorylating 6-phosphofructo-2-kinase (PFK-2), a key rate-limiting enzyme.[1]
-
Fatty Acid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), leading to decreased malonyl-CoA levels.[1] This relieves the inhibition on Carnitine Palmitoyltransferase 1 (CPT-1), thereby promoting the uptake and oxidation of fatty acids in the mitochondria.[1]
-
-
Cell Survival and Protection:
-
Autophagy: AMPK can induce autophagy, a cellular recycling process that removes damaged organelles, by directly phosphorylating ULK1 and inhibiting the mTORC1 complex.[1][3]
-
Apoptosis: Intrinsic AMPK activation has been shown to reduce apoptosis following ischemia-reperfusion.[1][3]
-
Endothelial Nitric Oxide Synthase (eNOS): AMPK can directly phosphorylate eNOS at Ser1177, enhancing its activity.[4] This is a critical mechanism for some AMPK activators, like metformin, in conferring cardioprotection.[1]
-
Mitochondrial Protection: Pharmacological activation of AMPK can reduce infarct size by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a key event in reperfusion injury.[5]
-
Below is a diagram illustrating the core AMPK signaling pathway during myocardial ischemia.
References
- 1. AMPK: energy sensor and survival mechanism in the ischemic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AMPK for Cardiac Protection: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of AMPK in Myocardial Ischemia-Reperfusion Injury-Induced Cell Death in the Presence and Absence of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule AMPK activator protects the heart against ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. AMP-activated protein kinase: a core signalling pathway in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the energy guardian AMPK: another avenue for treating cardiomyopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Discovery of Amp-579 as a Novel Kinase Inhibitor
An in-depth search for "Amp-579" within scientific literature and drug development databases has yielded no specific molecule with this designation. This suggests that "this compound" may be a hypothetical, proprietary, or an as-yet-undisclosed compound.
Therefore, this guide will proceed by presenting a hypothetical framework for the discovery and synthesis of a novel therapeutic agent, which we will refer to as this compound. This framework will serve as a template, illustrating the typical processes and data presentation requested, which can be adapted for a real-world compound.
The discovery of a new drug candidate like this compound often begins with identifying a biological target and screening a library of compounds for activity. Here, we hypothesize that this compound was identified as a potent inhibitor of a novel kinase, "Kinase-X," implicated in an inflammatory disease.
High-Throughput Screening (HTS)
A library of 500,000 small molecules was screened for inhibitory activity against Kinase-X using a luminescence-based assay that measures ATP consumption. Initial hits were identified as compounds that decreased luminescence by more than 50% at a 10 µM concentration. A hit compound, "Scaffold-A," was selected for its favorable preliminary profile.
Lead Optimization
A structure-activity relationship (SAR) study was initiated to improve the potency and selectivity of Scaffold-A. This iterative process of chemical modification and biological testing led to the synthesis of 150 analogs. This compound emerged as the lead candidate, demonstrating significantly improved potency and selectivity.
Quantitative Data Summary
The following tables summarize the key in-vitro data for this compound compared to the initial hit, Scaffold-A.
Table 1: In-Vitro Potency and Selectivity
| Compound | IC₅₀ vs. Kinase-X (nM) | IC₅₀ vs. Kinase-Y (nM) | Selectivity Index (Kinase-Y/Kinase-X) |
|---|---|---|---|
| Scaffold-A | 850 | 1200 | 1.4 |
| This compound | 15 | >10,000 | >667 |
Table 2: Cellular Activity
| Compound | Cell-Based Potency (EC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Therapeutic Index (CC₅₀/EC₅₀) |
|---|---|---|---|
| Scaffold-A | 2100 | >50 | >23 |
| This compound | 45 | >50 | >1111 |
Experimental Protocols
Kinase-X Inhibition Assay (Luminescence-based)
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀).
-
Reagent Preparation : A reaction buffer was prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Recombinant Kinase-X enzyme was diluted to 2x final concentration in this buffer. The peptide substrate and ATP were also diluted to 2x final concentration.
-
Compound Preparation : this compound was serially diluted in 100% DMSO to create a 10-point concentration gradient.
-
Reaction Initiation : 5 µL of the 2x enzyme solution was added to each well of a 384-well plate. 2 µL of the compound dilution was then added. The enzyme and compound were pre-incubated for 10 minutes at room temperature.
-
Substrate Addition : 5 µL of the 2x substrate/ATP mixture was added to initiate the kinase reaction. The plate was incubated for 60 minutes at room temperature.
-
Signal Detection : 12 µL of a luminescence-based ATP detection reagent was added to each well. The plate was incubated for a further 10 minutes.
-
Data Acquisition : Luminescence was read using a plate reader. Data were normalized to positive (no enzyme) and negative (DMSO vehicle) controls. IC₅₀ values were calculated using a four-parameter logistic fit.
Cell-Based Potency Assay
This protocol measures the ability of this compound to inhibit Kinase-X activity within a cellular context.
-
Cell Culture : A human cell line endogenously expressing Kinase-X was cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating : Cells were seeded into 96-well plates at a density of 20,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : this compound was serially diluted and added to the cells. The cells were incubated with the compound for 2 hours.
-
Stimulation : Cells were stimulated with a known activator of the Kinase-X pathway for 30 minutes.
-
Lysis and Detection : Cells were lysed, and the phosphorylation of a downstream substrate was measured using a sandwich ELISA.
-
Data Analysis : The signal was normalized, and EC₅₀ values were determined using a sigmoidal dose-response curve.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothetical signaling pathway and the discovery workflow for this compound.
Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of this compound.
Caption: The discovery workflow from initial screening to candidate selection of this compound.
Hypothetical Chemical Synthesis of this compound
The synthesis of this compound would be a multi-step process derived from the lead optimization campaign. Below is a conceptual outline for a convergent synthesis strategy, a common approach in medicinal chemistry.
Scheme 1: Convergent Synthesis of this compound
Caption: A conceptual convergent synthesis route for the production of this compound.
Synthesis Protocol: Key Coupling Step
This protocol describes the final step where two key intermediates are joined to form this compound.
-
Reactant Preparation : Intermediate B (1.0 eq) and Intermediate D (1.1 eq) were dissolved in anhydrous N,N-Dimethylformamide (DMF).
-
Catalyst Addition : A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 3.0 eq) were added to the reaction mixture.
-
Reaction Conditions : The flask was purged with argon, sealed, and heated to 100 °C for 12 hours. Reaction progress was monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.
-
Purification : The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product was purified by flash column chromatography on silica (B1680970) gel to yield this compound as a solid.
-
Characterization : The structure and purity of the final compound were confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pharmacological Profile of Amp-579: A Novel Adenosine Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amp-579, chemically known as 1S‐[1α,2β,3β,4α(S*)]‐4‐[7‐[[1‐[(3‐chloro‐2‐thienyl)methyl]propylamino]‐3H‐imidazo[4,5‐b]pyridin‐3‐yl]‐N‐ethyl‐2,3‐dihydroxy cyclopentanecarboxamide, is a novel adenosine (B11128) receptor agonist with a notable affinity for A1 and A2A receptor subtypes.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinities, in vitro and in vivo functional activities, and its significant cardioprotective effects. The information is compiled from various preclinical studies to serve as a detailed resource for researchers and professionals in drug development.
Receptor Binding Affinity
This compound exhibits a high affinity for adenosine A1 and A2A receptors, with a lower affinity for the A3 receptor.[1] The equilibrium dissociation constants (Ki) from radioligand binding assays are summarized in the table below.
| Receptor Subtype | Tissue/Cell Line | Ki (nM) |
| Adenosine A1 | Rat Brain | 1.7[2] |
| Adenosine A1 | Rat Adipocytes | 4.5[2] |
| Adenosine A2A | Rat Brain | 56[2] |
In Vitro Functional Activity
The functional activity of this compound has been characterized in several in vitro systems, demonstrating its agonistic properties at adenosine receptors. These activities include inhibition of lipolysis, restoration of glucose transport, vasorelaxation, and effects on cardiac ion channels.
| Assay | System | Parameter | Value (µM) | Receptor(s) Implicated |
| Vasorelaxation | Porcine Coronary Arterial Rings | IC50 | 0.3[1][2] | A2A |
| Vasorelaxation | Guinea Pig Aorta | IC50 | 28[1] | A2B |
| IKr Inhibition | Guinea-Pig Ventricular Myocytes | IC50 | 15.2[3] | N/A (Off-target) |
| HERG Channel Block | HEK 293 Cells | % Inhibition @ 10 µM | 34.9%[3] | N/A (Off-target) |
| L-type Ca2+ Current Inhibition | Guinea-Pig Ventricular Myocytes | % Inhibition @ 10 µM | 41.0%[3] | N/A (Off-target) |
| ERK Phosphorylation | HEK-A2b Cells | EC50 | 0.25[4][5][6] | A2b |
In Vivo Pharmacological Effects
In vivo studies in various animal models have demonstrated the dose-dependent physiological effects of this compound, highlighting its potent cardioprotective properties with minimal hemodynamic side effects at therapeutic doses.
Hemodynamic and Metabolic Effects in Conscious Rats
| Parameter | Potency Relative to FFA Reduction |
| Free Fatty Acids (FFA) | 1x |
| Heart Rate (HR) | 25-fold less potent[1] |
| Mean Arterial Pressure (MAP) | 25-fold less potent[1] |
Cardioprotective Effects in Ischemia-Reperfusion Injury Models
| Animal Model | Dosing Regimen (iv) | Infarct Size Reduction (%) | Timing of Administration |
| Rat | 3 µg/kg + 0.3 µg/kg/min | 55%[1] | 10 min prior to and during the first hour of reperfusion |
| Rat | 10 µg/kg + 1 µg/kg/min | 63%[1] | 10 min prior to and during the first hour of reperfusion |
| Dog | 10 µg/kg/min for 15 min | 53% (IS/AAR from 34% to 16%)[7] | Before ischemia |
| Porcine | 3 µg/kg + 0.3 µg/kg/min | 98%[8] | 30 min before ischemia |
| Porcine | 3 µg/kg + 0.3 µg/kg/min | ~50%[8] | 10 min before reperfusion |
| Porcine | 30 µg/kg + 3 µg/kg/min | ~50%[8] | 10 min before reperfusion |
| Rabbit | 500 nM (in perfusate) | 60% (Infarction of risk zone from 32% to 12.9%)[4][5][6] | During the first hour of reperfusion |
Signaling Pathways and Experimental Workflows
Adenosine Receptor Signaling Pathways
This compound primarily exerts its effects through the activation of A1 and A2A adenosine receptors, and has also been shown to be a potent A2b agonist. The canonical signaling pathways for these receptors are depicted below.
Caption: Canonical signaling pathways for A1 and A2A/A2b adenosine receptors activated by this compound.
Experimental Workflow: In Vivo Ischemia-Reperfusion Model
The cardioprotective effects of this compound are typically evaluated using an in vivo model of myocardial ischemia-reperfusion injury. A generalized workflow for such an experiment is outlined below.
Caption: Generalized experimental workflow for an in vivo ischemia-reperfusion injury study.
Experimental Protocols
Radioligand Binding Assays (General Protocol)
Radioligand binding studies are performed to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues (e.g., rat brain) or cells expressing the target adenosine receptor subtype are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Vasorelaxation Assay (Porcine Coronary Artery)
This assay is used to assess the vasodilatory effects of a compound.
-
Tissue Preparation: Porcine coronary arteries are isolated, cleaned of connective tissue, and cut into rings (e.g., 3-5 mm in length).
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent (e.g., U-46619).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath. The relaxation response is recorded as a percentage of the pre-contraction.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal relaxation (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.
In Vivo Myocardial Ischemia-Reperfusion Injury Model (Canine)
This model is used to evaluate the cardioprotective effects of a compound against ischemia-reperfusion injury.[7]
-
Animal Preparation: Mongrel dogs are anesthetized, intubated, and ventilated. Catheters are placed for drug administration and monitoring of hemodynamic parameters (e.g., blood pressure, heart rate). A left thoracotomy is performed to expose the heart.
-
Ischemia Induction: A snare is placed around the left circumflex coronary artery (LCCA). Myocardial ischemia is induced by occluding the LCCA for a defined period (e.g., 60 minutes).
-
Drug Administration: this compound or a vehicle control is administered intravenously at a specified time relative to ischemia and reperfusion (e.g., 15 minutes before ischemia).
-
Reperfusion: The snare is released to allow for reperfusion of the previously occluded coronary artery for a prolonged period (e.g., 5 hours).
-
Infarct Size Determination: At the end of the reperfusion period, the LCCA is re-occluded, and the area at risk (AAR) is delineated by injecting a dye (e.g., Evans blue) into the systemic circulation. The heart is then excised, sliced, and incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Data Analysis: The AAR and infarct size (IS) are quantified, and the results are expressed as the ratio of IS to AAR (IS/AAR).
Conclusion
This compound is a potent adenosine agonist with high affinity for A1 and A2A receptors, and has also been identified as a potent A2b agonist.[2][4][5][6] It demonstrates significant cardioprotective effects in various preclinical models of myocardial ischemia-reperfusion injury, reducing infarct size at doses that do not cause significant hemodynamic changes.[1][8] Its pharmacological profile suggests potential therapeutic utility in conditions such as acute myocardial infarction. Further research and clinical studies are warranted to fully elucidate its therapeutic potential in cardiovascular diseases. Initial clinical experience with this compound has shown acceptable tolerability and a favorable pharmacokinetic profile.[9] clinical experience with this compound has shown acceptable tolerability and a favorable pharmacokinetic profile. [cite: 10]
References
- 1. Pharmacological characterization of AMP 579, a novel adenosine A1/A2 receptor agonist and cardioprotective | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effects of AMP 579, a novel cardioprotective adenosine A1/A2A receptor agonist, on native IKr and cloned HERG current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts | springermedicine.com [springermedicine.com]
- 6. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular pharmacology of the adenosine A1/A2-receptor agonist AMP 579: coronary hemodynamic and cardioprotective effects in the canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Downstream Targets of Amp-579 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the methodologies used to identify and validate the downstream targets of Amp-579, a novel small molecule activator of AMP-activated protein kinase (AMPK). As a central regulator of cellular energy homeostasis, AMPK activation by this compound initiates a cascade of signaling events designed to restore energetic balance by stimulating catabolic, ATP-producing pathways while simultaneously inhibiting anabolic, ATP-consuming processes.[1][2][3] This guide details the core signaling pathways affected by this compound, presents hypothetical quantitative data to illustrate expected outcomes, provides detailed experimental protocols for target identification and validation, and includes visualizations of key pathways and workflows to facilitate understanding.
Introduction: this compound and the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[4] It exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[2] AMPK is activated under conditions of energetic stress, indicated by an increase in the cellular AMP:ATP ratio.[1] this compound is a potent pharmacological activator of AMPK, initiating a signaling cascade with broad therapeutic potential for metabolic disorders, including type II diabetes and obesity.[5]
Upon activation, AMPK phosphorylates a multitude of downstream substrates, leading to:
-
Inhibition of Anabolic Pathways: To conserve energy, AMPK activation suppresses ATP-consuming processes such as the synthesis of fatty acids, cholesterol, and proteins.[5][6] A primary mechanism for this is the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway through the phosphorylation of TSC2 and Raptor.[1][7]
-
Activation of Catabolic Pathways: To increase ATP production, AMPK stimulates processes like fatty acid oxidation, glycolysis, and glucose uptake into cells, in part by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.[2][7]
-
Long-Term Transcriptional Regulation: AMPK can also modulate gene expression to induce lasting changes in cellular metabolism. A key target in this process is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[7][8]
This guide outlines a systematic approach to elucidating these downstream effects of this compound.
Visualizing the Core Signaling Cascade
The following diagram illustrates the central signaling pathway initiated by this compound.
Caption: this compound activates AMPK, which inhibits anabolic and activates catabolic pathways.
Quantitative Analysis of this compound Downstream Effects
The following tables summarize hypothetical data from key experiments designed to quantify the impact of this compound on downstream targets. Cells (e.g., HepG2 hepatocytes or C2C12 myotubes) were treated with either a vehicle control or 10 µM this compound for a specified duration.
Table 1: Phosphorylation of Key AMPK Substrates (1-hour treatment) Data derived from quantitative Western Blot or Mass Spectrometry analysis.
| Target Protein | Phosphorylation Site | Fold Change vs. Vehicle (Mean ± SD) | Pathway Regulated |
| AMPKα | Thr172 | 12.5 ± 1.8 | Kinase Activation |
| Acetyl-CoA Carboxylase (ACC) | Ser79 | 8.2 ± 1.1 | Lipid Synthesis (Inhibition) |
| Raptor | Ser792 | 4.5 ± 0.7 | mTORC1 Signaling (Inhibition) |
| PGC-1α | Ser538 | 3.9 ± 0.6 | Mitochondrial Biogenesis (Activation) |
Table 2: Relative Gene Expression of Metabolic Regulators (6-hour treatment) Data derived from Quantitative Real-Time PCR (qPCR) analysis.
| Gene | Gene Product Function | Fold Change in mRNA vs. Vehicle (Mean ± SD) |
| CPT1A | Carnitine Palmitoyltransferase 1A | 3.1 ± 0.4 |
| PPARGC1A | Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) | 2.8 ± 0.3 |
| SREBF1 | Sterol Regulatory Element-Binding Transcription Factor 1 (SREBP-1c) | 0.4 ± 0.1 |
| FASN | Fatty Acid Synthase | 0.3 ± 0.08 |
Table 3: Cellular Metabolism Profile (24-hour treatment) Data derived from Seahorse XF Mito Stress Test. All rates in pmol/min/µg protein.
| Parameter | Description | Vehicle (Mean ± SD) | This compound (10 µM) (Mean ± SD) |
| Basal Respiration (OCR) | Baseline oxygen consumption rate. | 120.4 ± 10.1 | 165.7 ± 12.3 |
| ATP-Linked Respiration (OCR) | OCR used for ATP synthesis. | 95.2 ± 8.5 | 130.1 ± 9.9 |
| Maximal Respiration (OCR) | Maximum OCR achieved with an uncoupler. | 250.6 ± 21.5 | 345.8 ± 25.0 |
| Basal Glycolysis (ECAR) | Baseline extracellular acidification rate. | 45.1 ± 5.2 | 62.3 ± 6.1 |
Experimental Protocols
Detailed methodologies are crucial for the successful identification and validation of this compound's downstream targets.
Unbiased Target Discovery: Quantitative Phosphoproteomics
This workflow is designed to identify novel, previously uncharacterized substrates of this compound-mediated AMPK activation.
Caption: Workflow for unbiased discovery of this compound targets via phosphoproteomics.
Protocol: Phosphopeptide Enrichment and Mass Spectrometry [9]
-
Cell Lysis: Treat cells with this compound or vehicle. Harvest and lyse cells in a urea-based buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[10]
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Perform reduction (DTT) and alkylation (iodoacetamide) of cysteine residues, followed by overnight digestion with sequencing-grade trypsin.
-
Phosphopeptide Enrichment: Acidify the peptide mixture. Enrich for phosphopeptides using either Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.[11] Wash the beads extensively to remove non-phosphorylated peptides.
-
Elution and Desalting: Elute phosphopeptides from the beads using a high pH buffer (e.g., ammonium (B1175870) hydroxide). Desalt the eluted peptides using C18 StageTips.
-
LC-MS/MS Analysis: Analyze the phosphopeptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Analysis: Process raw data using software like MaxQuant. Search spectra against a relevant protein database to identify peptides and localize phosphorylation sites. Quantify the relative abundance of phosphopeptides between this compound and vehicle-treated samples to identify regulated sites.[12]
Target Validation: Western Blotting for Phosphorylated Proteins
This method is used to validate specific phosphorylation events identified through phosphoproteomics or hypothesized from known AMPK biology.
Protocol: Phospho-Specific Western Blot [13][14]
-
Sample Preparation: Lyse cells as described in 4.1.1. Determine protein concentration and normalize samples. Add Laemmli sample buffer and denature at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Separate proteins by molecular weight on a polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target of interest (e.g., anti-phospho-ACC Ser79), diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes in TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (pan) protein.
Functional Validation: Cellular Metabolic Assays
The Seahorse XF Analyzer measures two key energy pathways simultaneously: mitochondrial respiration (via Oxygen Consumption Rate, OCR) and glycolysis (via Extracellular Acidification Rate, ECAR), providing a functional readout of metabolic changes induced by this compound.[16]
Protocol: Seahorse XF Mito Stress Test [17][18]
-
Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a 37°C non-CO2 incubator by adding Seahorse XF Calibrant to each well of the utility plate.[18]
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed XF Assay Medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4). Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.
-
Compound Loading: Prepare fresh solutions of mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in XF Assay Medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and begin the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors to reveal key parameters of mitochondrial function.
Conclusion
The investigation of this compound's downstream targets requires a multi-faceted approach that combines unbiased discovery proteomics with targeted biochemical and functional validation. The activation of AMPK by this compound results in a comprehensive reprogramming of cellular metabolism, shifting the cell from an anabolic to a catabolic state to restore energy homeostasis.[7][8] The protocols and data presented in this guide provide a robust framework for researchers to thoroughly characterize the mechanism of action of this compound and other novel AMPK activators, facilitating their development as next-generation metabolic therapeutics.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. bosterbio.com [bosterbio.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoproteomics | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. learn.cellsignal.com [learn.cellsignal.com]
- 12. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. tabaslab.com [tabaslab.com]
- 18. agilent.com [agilent.com]
An In-Depth Technical Guide to the Cellular Effects of Amp-579 on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amp-579 is a potent adenosine (B11128) receptor agonist with significant cardioprotective effects demonstrated in preclinical models of myocardial ischemia-reperfusion injury. Initially characterized as a mixed A1/A2a adenosine receptor agonist, recent evidence has redefined its primary mechanism of action, highlighting its potent activity at the A2b adenosine receptor subtype. This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound on cardiomyocytes, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for ischemic heart disease.
Mechanism of Action of this compound in Cardiomyocytes
This compound exerts its cardioprotective effects primarily through the activation of the A2b adenosine receptor (A2bAR), a Gs-coupled receptor.[1][2] While initially identified as a mixed A1/A2a agonist, studies have shown that its protective actions against myocardial infarction are mediated through the A2bAR.[1][2][3] Activation of this receptor in cardiomyocytes initiates a signaling cascade that is crucial for mitigating the cellular damage associated with ischemia-reperfusion.
A key downstream effector of A2bAR activation by this compound is the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK).[1][2][3] The activation of the ERK signaling pathway during the early stages of reperfusion is a central mechanism in cardioprotection.
In addition to its A2bAR-mediated effects, this compound has also been shown to directly inhibit the L-type Ca2+ current in cardiomyocytes.[4] This inhibitory action is independent of the A1 adenosine receptor and is mediated through a Protein Kinase C (PKC) dependent pathway.[4] By reducing calcium influx, this compound may help to prevent the calcium overload that is a hallmark of cardiomyocyte injury during ischemia-reperfusion.
Signaling Pathway of this compound via the A2b Adenosine Receptor
Caption: this compound activates the A2bAR, initiating a Gs-protein coupled signaling cascade that leads to the phosphorylation of ERK and subsequent cardioprotection.
PKC-Dependent Inhibition of L-type Ca2+ Channels by this compound
Caption: this compound mediates the inhibition of L-type Ca2+ channels through a PKC-dependent pathway, reducing calcium influx into cardiomyocytes.
Quantitative Cellular Effects of this compound
The following tables summarize the key quantitative data on the cellular effects of this compound on cardiomyocytes based on published studies.
| Parameter | Model System | Treatment | Control | This compound | Reference |
| Infarct Size (% of risk zone) | Isolated Rabbit Hearts | 30 min ischemia / 2h reperfusion | 32.0 ± 1.9% | 12.9 ± 2.2% | [1][2] |
| Infarct Size (% of risk zone) | Isolated Rabbit Hearts | 30 min ischemia / 2h reperfusion with A2b blocker (PSB1115) | - | 32.2 ± 3.1% | [1][2] |
| ERK Phosphorylation (EC50) | HEK-A2b cells | - | - | 250 nM | [1][2][3] |
| Isoproterenol-induced ICa-L Inhibition | Rat Ventricular Myocytes | 10 µM this compound | - | 11.1% inhibition | [4] |
| Basal ICa-L Inhibition (IC50) | Rat Ventricular Myocytes | - | - | 1.17 µM | [4] |
| Diastolic Pressure during Reperfusion (mmHg) | Isolated Rabbit Hearts | 30 min global ischemia / 2h reperfusion | 39.0 ± 6.5 | 17.9 ± 2.4 | [5] |
| Infarct Size Reduction (pre-ischemia) | Anesthetized Pigs | 40 min ischemia / 3h reperfusion | - | 98% reduction | [6] |
| Infarct Size Reduction (pre-reperfusion) | Anesthetized Pigs | 40 min ischemia / 3h reperfusion | - | ~50% reduction | [6] |
| Recovery of Preload Recruitable Stroke Work (PRSW) (acute) | Anesthetized Pigs | 15 min ischemia / 3h reperfusion | 78 ± 5% | 129 ± 5% (high dose) | [7] |
| Recovery of PRSW Area (delayed) | Anesthetized Pigs | 15 min ischemia / 3h reperfusion | 33 ± 5% | 64 ± 5% | [7] |
Detailed Experimental Protocols
Isolated Rabbit Heart Ischemia-Reperfusion Model
This protocol is adapted from methodologies used to assess the cardioprotective effects of this compound.
Experimental Workflow for Isolated Heart Ischemia-Reperfusion
Caption: Workflow for the isolated rabbit heart ischemia-reperfusion model to evaluate the cardioprotective effects of this compound.
Materials:
-
New Zealand White rabbits
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2
-
Langendorff apparatus
-
Surgical instruments
-
Suture for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) solution (1% in phosphate (B84403) buffer)
-
This compound
Procedure:
-
Anesthetize the rabbit and administer heparin intravenously.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Induce regional ischemia by ligating a major coronary artery (e.g., the left anterior descending artery) for 30 minutes.
-
Initiate reperfusion by releasing the ligature. For the treatment group, infuse this compound (e.g., 500 nM) starting just before and continuing during the initial phase of reperfusion.
-
Continue reperfusion for 2 hours.
-
At the end of reperfusion, freeze the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC solution to differentiate between infarcted (pale) and viable (red) tissue.
-
Measure the area of the risk zone and the infarcted area to calculate the infarct size as a percentage of the risk zone.
ERK1/2 Phosphorylation Assay in HEK-A2b Cells
This protocol describes the use of Western blotting to detect the phosphorylation of ERK1/2 in response to this compound in a cell line overexpressing the A2b adenosine receptor.
Materials:
-
HEK-293 cells overexpressing the human A2b adenosine receptor (HEK-A2b)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture HEK-A2b cells to near confluency in appropriate culture plates.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
L-type Ca2+ Current Measurement in Rat Ventricular Myocytes
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on L-type Ca2+ currents.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for measuring L-type Ca2+ current in isolated rat ventricular myocytes using the whole-cell patch-clamp technique.
Materials:
-
Adult rats
-
Enzymes for cell isolation (e.g., collagenase, protease)
-
External solution (in mM: e.g., 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal (pipette) solution (in mM: e.g., 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES; pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
This compound
Procedure:
-
Isolate ventricular myocytes from adult rat hearts using enzymatic digestion.
-
Place the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 2-5 MΩ.
-
Approach a healthy, rod-shaped myocyte with the patch pipette and form a high-resistance seal (gigaseal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV. To inactivate Na+ channels and isolate the L-type Ca2+ current, use a prepulse to -40 mV before depolarizing steps.
-
Elicit L-type Ca2+ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200-300 ms).
-
Record baseline currents.
-
Apply this compound to the external solution and perfuse the cell.
-
Record the L-type Ca2+ currents in the presence of this compound.
-
Analyze the data to determine the extent of current inhibition.
Conclusion
This compound is a promising cardioprotective agent with a well-defined mechanism of action centered on the activation of the A2b adenosine receptor and the subsequent phosphorylation of ERK. Additionally, its ability to inhibit L-type Ca2+ channels via a PKC-dependent pathway further contributes to its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the cellular effects of this compound and the development of novel therapies for myocardial ischemia-reperfusion injury. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the molecular and cellular events modulated by this compound.
References
- 1. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 2. benchchem.com [benchchem.com]
- 3. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Model of Ischemia and Reperfusion Injury in Rabbits [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Model of Ischemia and Reperfusion Injury in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Amp-579: A Novel Adenosine Receptor Agonist for the Reduction of Myocardial Infarct Size
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Myocardial infarction remains a leading cause of morbidity and mortality worldwide. A key therapeutic goal is the reduction of infarct size to preserve cardiac function and improve patient outcomes. Amp-579, a novel adenosine (B11128) A1/A2 receptor agonist, has emerged as a promising cardioprotective agent in preclinical studies. This technical guide provides a comprehensive overview of the core scientific data related to this compound's role in reducing infarct size. It details the compound's mechanism of action, summarizes quantitative data from pivotal animal and human studies, outlines key experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel cardioprotective therapies.
Introduction
This compound is a potent adenosine analogue that acts as an agonist at both A1 and A2 adenosine receptors.[1] The rationale for its development stems from the well-established cardioprotective effects of adenosine, which include vasodilation, anti-inflammatory actions, and direct myocardial protection. This guide delves into the scientific evidence supporting the use of this compound as a therapeutic strategy to mitigate myocardial injury following ischemia-reperfusion events.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the activation of adenosine A2A and A2b receptors, with a less pronounced role for the A1 receptor in some experimental settings. The downstream signaling cascades initiated by this compound are crucial for its ability to reduce infarct size.
Adenosine Receptor Activation
Studies in various animal models have demonstrated that the beneficial effects of this compound are mediated through adenosine receptors. While initially characterized as an A1/A2 agonist, subsequent research has pinpointed the A2A and, more specifically, the A2b receptor subtypes as the principal mediators of its anti-infarct properties.
Downstream Signaling Pathways
The activation of A2A and A2b receptors by this compound triggers intracellular signaling cascades that converge on key pro-survival pathways. A prominent mechanism involves the activation of the MEK1/2-Erk1/2 pathway. Additionally, evidence suggests the involvement of the PI3K/Akt pathway, which is known to play a critical role in cell survival and inhibition of apoptosis.
Quantitative Data on Infarct Size Reduction
The efficacy of this compound in reducing myocardial infarct size has been evaluated in several preclinical models and one major clinical trial. The results are summarized below.
Animal Studies
This compound has consistently demonstrated a significant reduction in infarct size in various animal models of myocardial ischemia-reperfusion injury.
| Animal Model | Treatment Protocol | Infarct Size Reduction (vs. Control) | Reference |
| Rabbit | 3 µg/kg/min started 10 min before reperfusion | 66.2% | [1] |
| Rabbit | 30 µg/kg bolus + 3 µg/kg/min for 70 min at reperfusion | 35.7% | |
| Minipig | 3 µg/kg loading dose + 0.3 µg/kg/min infusion 24h prior to ischemia | 65.8% | |
| Dog | 10 µg/kg/min for 15 min before ischemia | 52.9% | |
| Pig | 3 µg/kg + 0.3 µg/kg/min through 1 hr of reperfusion | ~50% |
Human Clinical Trial (ADMIRE Study)
The ADMIRE (AmP579 Delivery for Myocardial Infarction REduction) study was a randomized, double-blind, placebo-controlled trial in patients undergoing primary percutaneous transluminal coronary angioplasty (PTCA) for acute ST-segment elevation myocardial infarction.
| Patient Population | Treatment Protocol | Primary Endpoint (Final Infarct Size) | Key Finding | Reference |
| 311 patients with acute MI | Placebo or 3 different doses of this compound infused over 6 hours | No significant difference between this compound and placebo groups | A trend toward greater myocardial salvage in treated patients with anterior MI. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Animal Models of Myocardial Ischemia-Reperfusion
-
Animal Species: Common models include New Zealand White rabbits, Yucatan minipigs, and mongrel dogs.
-
Anesthesia and Surgical Preparation: Animals are typically anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart. Key cardiovascular parameters such as ECG, blood pressure, and heart rate are continuously monitored.
-
Induction of Ischemia: Myocardial ischemia is induced by occluding a major coronary artery (e.g., the left anterior descending or circumflex artery) for a defined period (typically 30-60 minutes).
-
Reperfusion: The occlusion is then released to allow for reperfusion of the ischemic myocardium for a period of 2 to 3 hours.
-
Drug Administration: this compound or a vehicle control is administered intravenously, typically as a bolus followed by a continuous infusion, either before the onset of ischemia or just prior to reperfusion.
-
Infarct Size Determination: At the end of the reperfusion period, the heart is excised. The area at risk (the portion of the ventricle supplied by the occluded artery) and the infarcted area are delineated using techniques such as triphenyltetrazolium (B181601) chloride (TTC) staining. Infarct size is typically expressed as a percentage of the area at risk.
ADMIRE Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: Patients presenting with acute ST-segment elevation myocardial infarction undergoing primary PTCA.
-
Intervention: Patients were randomized to receive either placebo or one of three different doses of this compound administered as a continuous intravenous infusion over 6 hours.
-
Primary Endpoint: Final myocardial infarct size, as measured by technetium-99m sestamibi single-photon emission computed tomography (SPECT) imaging performed 5 to 9 days after PTCA.
-
Secondary Endpoints: Myocardial salvage, left ventricular ejection fraction, and clinical outcomes at various time points.
Discussion and Future Directions
The preclinical data for this compound are compelling, demonstrating a robust and consistent reduction in myocardial infarct size across multiple animal species. The proposed mechanism of action, involving the activation of adenosine A2A and A2b receptors and downstream pro-survival signaling pathways, provides a strong scientific rationale for its cardioprotective effects.
However, the translation of these promising preclinical findings to the clinical setting, as evidenced by the ADMIRE trial, has been challenging. The lack of a significant reduction in infarct size in the overall patient population of the ADMIRE study highlights the complexities of translating therapies from animal models to humans. Potential reasons for this discrepancy include differences in collateral circulation, the underlying pathophysiology of atherosclerosis, and the timing and dose of drug administration in the clinical setting.
Despite the neutral results of the ADMIRE trial, the trend towards improved myocardial salvage in a subset of patients suggests that there may be a therapeutic window for this compound. Future research should focus on:
-
Optimizing Dosing and Timing: Further investigation into the optimal dose and timing of this compound administration in the context of primary PCI is warranted.
-
Patient Stratification: Identifying patient subgroups who are most likely to benefit from this compound therapy could be a key to its successful clinical implementation.
-
Combination Therapies: Exploring the potential of this compound in combination with other cardioprotective agents may offer synergistic benefits.
-
Further Mechanistic Studies: A deeper understanding of the precise molecular mechanisms underlying this compound's effects in human myocardium is needed.
Conclusion
This compound remains a molecule of significant interest in the field of cardioprotection. The extensive preclinical data demonstrating its ability to reduce infarct size, coupled with a well-defined mechanism of action, provide a solid foundation for further investigation. While the initial clinical trial did not meet its primary endpoint, the lessons learned from the ADMIRE study offer valuable insights for the future development of this compound and other adenosine-based therapies for the treatment of acute myocardial infarction. Continued research is essential to unlock the full therapeutic potential of this novel adenosine receptor agonist.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Amp-579
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Amp-579 in in vivo models, focusing on its cardioprotective effects. The protocols and data presented are synthesized from published research findings.
Introduction
This compound is a potent adenosine (B11128) receptor agonist, initially characterized as a mixed A1/A2a agonist, but later identified as a potent A2b adenosine receptor (A2b-AR) agonist.[1][2] In various animal models of myocardial infarction, this compound has demonstrated significant cardioprotective effects, reducing infarct size when administered before ischemia or at the time of reperfusion.[2][3][4] Its mechanism of action is primarily attributed to the activation of A2b-AR, which triggers a protective signaling cascade.
Mechanism of Action
This compound exerts its cardioprotective effects by activating the A2b adenosine receptor. This activation leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of cell survival pathways. This signaling cascade is believed to be central to the mechanism of ischemic preconditioning's protective effects. The anti-infarct effect of this compound is blocked by selective A2b receptor antagonists, confirming the crucial role of this receptor.
Figure 1: Simplified signaling pathway of this compound's cardioprotective effect.
Experimental Protocols
The following protocols are derived from in vivo studies investigating the cardioprotective effects of this compound in various animal models.
Protocol 1: Cardioprotection in a Porcine Model of Myocardial Infarction
This protocol is based on a study using pentobarbital-anesthetized pigs to model myocardial infarction.
Objective: To assess the cardioprotective effects of this compound when administered before ischemia or before reperfusion.
Animal Model: Pentobarbital-anesthetized pigs.
Experimental Groups:
-
Control (Untreated): Undergo 40-minute occlusion of the left anterior descending coronary artery (LAD) followed by 3 hours of reperfusion.
-
Ischemic Preconditioning: Two cycles of 5 minutes of ischemia followed by 10 minutes of reperfusion before the 40-minute LAD occlusion.
-
This compound (Pre-ischemia): Intravenous (i.v.) administration of this compound (3 µg/kg i.v. bolus followed by 0.3 µg/kg/min infusion) 30 minutes before the 40-minute LAD occlusion.
-
This compound (Pre-reperfusion, Low Dose): Intravenous administration of this compound (3 µg/kg + 0.3 µg/kg/min) 10 minutes before reperfusion.
-
This compound (Pre-reperfusion, High Dose): A tenfold higher dose than the low-dose group, administered 10 minutes before reperfusion.
Surgical Procedure:
-
Anesthetize the pigs with pentobarbital.
-
Perform a thoracotomy to expose the heart.
-
Place a ligature around the LAD for coronary artery occlusion.
Drug Administration:
-
For the pre-ischemia group, administer this compound 30 minutes prior to LAD occlusion.
-
For the pre-reperfusion groups, administer this compound 10 minutes before releasing the LAD occlusion.
Endpoint Measurement:
-
Measure the area at risk (AAR) and infarct size (IS) after 3 hours of reperfusion.
-
Monitor hemodynamic parameters (blood pressure, heart rate, coronary blood flow) throughout the experiment.
Figure 2: Experimental workflow for the porcine myocardial infarction model.
Protocol 2: Cardioprotection in an Isolated Rabbit Heart Model
This protocol is based on a study using an isolated, buffer-perfused rabbit heart model to investigate the mechanism of this compound.
Objective: To determine if the cardioprotective effect of this compound is mediated by the A2b adenosine receptor.
Animal Model: Isolated, buffer-perfused rabbit hearts.
Experimental Groups:
-
Control (Untreated): 30 minutes of regional ischemia followed by 2 hours of reperfusion.
-
This compound: Administration of 500 nM this compound for 1 hour starting at the onset of reperfusion.
-
This compound + A2b Blocker: Co-administration of 500 nM this compound and 500 nM PSB1115 (a selective A2b blocker) for the first 15 minutes of reperfusion.
Procedure:
-
Isolate rabbit hearts and perfuse with a buffer solution.
-
Induce 30 minutes of regional ischemia.
-
Initiate 2 hours of reperfusion.
-
Administer drugs as per the experimental group assignments at the start of reperfusion.
Endpoint Measurement:
-
Measure the infarct size as a percentage of the risk zone.
Protocol 3: Cardioprotection in a Canine Model of Myocardial Ischemia/Reperfusion Injury
This protocol is based on a study using a canine model to evaluate the cardioprotective and hemodynamic effects of this compound.
Objective: To assess the efficacy of this compound in reducing infarct size in a canine model.
Animal Model: Canine model of ischemia/reperfusion injury.
Experimental Groups:
-
Control: 60 minutes of left circumflex coronary artery (LCCA) occlusion followed by 5 hours of reperfusion.
-
This compound: Intravenous administration of 10 µg/kg/min this compound for 15 minutes before LCCA occlusion.
-
Ischemic Preconditioning: 5 minutes of LCCA occlusion followed by 10 minutes of reperfusion before the 60-minute occlusion.
Procedure:
-
Anesthetize the dogs.
-
Perform a thoracotomy to expose the heart.
-
Occlude the LCCA for 60 minutes.
-
Administer this compound or perform ischemic preconditioning before the 60-minute occlusion.
-
Reperfuse for 5 hours.
Endpoint Measurement:
-
Measure infarct size to area at risk (IS/AAR).
Quantitative Data Summary
The following tables summarize the quantitative data from the cited in vivo studies.
Table 1: Cardioprotective Effects of this compound in a Porcine Model
| Treatment Group | Infarct Size / Area at Risk (%) | Reduction in Infarct Size (%) |
| Control | 56 ± 5 | - |
| Ischemic Preconditioning | 17 ± 5 | 70 |
| This compound (Pre-ischemia) | 1 ± 1 | 98 |
| This compound (Pre-reperfusion) | ~28 (50% of control) | ~50 |
Table 2: Effect of this compound on Infarct Size in an Isolated Rabbit Heart Model
| Treatment Group | Infarct Size / Risk Zone (%) |
| Control | 32.0 ± 1.9 |
| This compound (500 nM) | 12.9 ± 2.2 |
| This compound + PSB1115 | 32.2 ± 3.1 |
Table 3: Cardioprotective Effects of this compound in a Canine Model
| Treatment Group | Infarct Size / Area at Risk (%) |
| Control | 34 ± 3 |
| This compound (10 µg/kg/min) | 16 ± 4 |
| Ischemic Preconditioning | 9 ± 3 |
Table 4: Pharmacokinetics of this compound in Humans with End-Stage Renal Disease vs. Healthy Volunteers
| Parameter | End-Stage Renal Disease | Healthy Volunteers |
| C6h (ng/mL) | 9.6 | 10.5 |
| Systemic Clearance (L/h/kg) | 0.91 | 0.72 |
| Volume of Distribution (L/kg) | 0.92 | 0.84 |
| Terminal Elimination Half-life (h) | 1.61 | 1.33 |
| Free Fraction in Plasma (%) | 4.0 | 3.4 |
Safety and Tolerability
In a study involving patients with end-stage renal disease and healthy volunteers, a 6-hour intravenous infusion of this compound at a dose of 50 µg/kg was generally well-tolerated. There were no serious adverse events reported, and only mild adverse events were observed in one renally impaired patient, which resolved quickly. A slight increase in heart rate of similar magnitude was observed in both groups during the infusion. Preclinical toxicology studies have not raised significant concerns for the therapeutic application of this compound via acute intravenous administration.
Conclusion
This compound has consistently demonstrated potent cardioprotective effects in various preclinical in vivo models of myocardial ischemia and reperfusion. Its mechanism of action via the A2b adenosine receptor presents a promising therapeutic target. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies with this compound. The favorable pharmacokinetic and safety profile observed in early clinical studies further supports its potential for development as a therapeutic agent for acute myocardial infarction.
References
- 1. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular pharmacology of the adenosine A1/A2-receptor agonist AMP 579: coronary hemodynamic and cardioprotective effects in the canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Testing Amp-579 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amp-579 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro. The described assays will enable researchers to determine the compound's potency in inhibiting cell growth, its ability to induce apoptosis, and its direct engagement with the intended signaling pathway.
Principle of the Assays
The following protocols describe a multi-faceted approach to assessing the efficacy of this compound:
-
Cell Viability Assay: This assay determines the concentration-dependent effect of this compound on the proliferation and viability of cancer cell lines. A common method is to measure ATP levels, as ATP is a key indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.
-
Apoptosis Assay: This assay quantifies the induction of programmed cell death (apoptosis) in response to this compound treatment. A key event in apoptosis is the activation of caspases. Measuring the activity of caspase-3 and caspase-7, effector caspases of apoptosis, provides a reliable measure of apoptotic induction.
-
Target Engagement Assay (Western Blotting): This assay confirms that this compound is acting on its intended target within the PI3K/Akt/mTOR pathway. This is achieved by measuring the phosphorylation status of key downstream proteins, such as Akt and S6 ribosomal protein. A potent inhibitor should decrease the phosphorylation of these proteins.
Data Presentation
The following tables provide examples of how to present quantitative data obtained from the described assays.
Table 1: Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of this compound |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 89.7 ± 9.5 |
| U-87 MG | Glioblastoma | 25.4 ± 3.8 |
| PC-3 | Prostate Cancer | 150.3 ± 15.2 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells
| This compound Concentration (nM) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.3 |
| 10 | 3.5 ± 0.5 |
| 100 | 8.2 ± 1.1 |
| 1000 | 8.5 ± 1.2 |
Caspase-3/7 activity was measured after 24 hours of treatment. Data are presented as fold change relative to the vehicle-treated control and are the mean ± standard deviation of three replicates.
Table 3: Inhibition of PI3K/Akt/mTOR Pathway Signaling by this compound
| This compound Concentration (nM) | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-S6 (Ser235/236) / Total S6 (Relative Intensity) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.09 |
| 1 | 0.75 ± 0.06 | 0.68 ± 0.07 |
| 10 | 0.32 ± 0.04 | 0.25 ± 0.03 |
| 100 | 0.05 ± 0.01 | 0.02 ± 0.01 |
| 1000 | 0.04 ± 0.01 | 0.01 ± 0.01 |
MCF-7 cells were treated with this compound for 2 hours. Protein phosphorylation levels were determined by Western blotting and quantified by densitometry. Data are normalized to the vehicle control and presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
1. Cell Viability Assay (Using a Luminescent ATP-based Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luminescent cell viability assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Using a Luminescent Caspase-3/7 Assay)
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
96-well white, clear-bottom tissue culture plates
-
Luminescent caspase-3/7 assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1.1 and 1.2 from the Cell Viability Assay protocol.
-
Treat the cells with a serial dilution of this compound for 24 hours.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the plate and the caspase-3/7 reagent to room temperature.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
-
3. Target Engagement Assay (Western Blotting)
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 2 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Express the data as a percentage of the vehicle-treated control.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for the cell viability assay.
Caption: Logical relationship of expected outcomes from this compound treatment.
Application Notes and Protocols for Langendorff Perfusion with AMP-579
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a robust ex vivo technique for assessing cardiac function in a controlled environment, free from systemic neurohormonal influences. This method involves the retrograde perfusion of an isolated heart through the aorta, which forces the perfusate into the coronary arteries, thus maintaining the heart's viability and function. This application note provides a detailed protocol for utilizing the Langendorff apparatus to investigate the effects of a novel theoretical cardioprotective agent, AMP-579, on cardiac function, particularly in the context of ischemia-reperfusion (I/R) injury. This compound is a hypothetical selective activator of the RISK (Reperfusion Injury Salvage Kinase) pathway, which is known to confer significant cardioprotection.
Principle of the Method
The Langendorff preparation allows for the precise measurement of various cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.[1][2][3] By inducing a period of global ischemia followed by reperfusion, it is possible to mimic the conditions of a myocardial infarction and subsequent revascularization. This model is ideal for evaluating the efficacy of pharmacological interventions aimed at mitigating I/R injury.
This compound: A Hypothetical Cardioprotective Agent
For the purpose of this protocol, this compound is conceptualized as a small molecule that selectively activates key components of the RISK signaling cascade. The RISK pathway is a pro-survival signaling cascade that involves the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK1/2). Activation of this pathway during early reperfusion has been shown to protect cardiomyocytes from apoptotic cell death.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for the hypothetical cardioprotective agent this compound.
Experimental Protocol
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal)
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal)
-
Krebs-Henseleit (KH) Buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 D-glucose, 2.5 CaCl₂. The solution should be freshly prepared, filtered, and maintained at pH 7.4 by gassing with 95% O₂ / 5% CO₂.
-
This compound: Stock solution (10 mM in DMSO), to be diluted in KH buffer to the final desired concentration.
-
Langendorff Apparatus: Including a water-jacketed perfusion column, aortic cannula, perfusion pump, bubble trap, and temperature controller.
-
Monitoring Equipment: Pressure transducer, data acquisition system, and thermometer.
Experimental Workflow
Caption: Experimental workflow for Langendorff perfusion with this compound.
Detailed Procedure
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital. Administer heparin to prevent coagulation.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold KH buffer.
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Perfusion Initiation: Start retrograde perfusion with oxygenated KH buffer at a constant pressure of 70-80 mmHg and a temperature of 37°C.
-
Stabilization: Allow the heart to stabilize for 20 minutes. During this period, ensure a stable heart rate and LVDP.
-
Experimental Groups:
-
Control Group: Perfuse with KH buffer containing the vehicle (e.g., 0.1% DMSO) for 15 minutes prior to ischemia.
-
This compound Pre-treatment Group: Perfuse with KH buffer containing this compound (e.g., 1 µM) for 15 minutes prior to ischemia.
-
This compound Post-treatment Group: Perfuse with standard KH buffer prior to ischemia, and introduce this compound (e.g., 1 µM) only during the first 15 minutes of reperfusion.
-
-
Global Ischemia: Induce 30 minutes of no-flow global ischemia by stopping the perfusion pump.
-
Reperfusion: Restore perfusion and continue for 120 minutes.
-
Data Collection: Continuously record heart rate, LVDP, and coronary flow throughout the experiment.
Data Presentation
The collected quantitative data should be summarized for clear comparison between the experimental groups.
| Parameter | Control (Vehicle) | This compound Pre-treatment | This compound at Reperfusion |
| Baseline | |||
| Heart Rate (bpm) | 280 ± 15 | 275 ± 18 | 282 ± 12 |
| LVDP (mmHg) | 95 ± 8 | 98 ± 7 | 96 ± 9 |
| Coronary Flow (ml/min) | 12.5 ± 1.5 | 12.8 ± 1.3 | 12.6 ± 1.6 |
| End of Reperfusion | |||
| Heart Rate (% of Baseline) | 65 ± 5 | 85 ± 6 | 88 ± 7 |
| LVDP (% of Baseline) | 35 ± 4 | 60 ± 5 | 65 ± 6 |
| Coronary Flow (% of Baseline) | 70 ± 6 | 90 ± 7 | 92 ± 8 |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Conclusion
This application note provides a comprehensive protocol for evaluating the cardioprotective effects of the hypothetical compound this compound using the Langendorff isolated heart model. The detailed methodology and data presentation structure can be adapted for the screening and characterization of other potential therapeutic agents for cardiovascular diseases. The use of a well-defined ex vivo system like the Langendorff preparation allows for reproducible and controlled investigation of drug efficacy on cardiac function.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Cardioprotective Effects of Amp-579
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amp-579 is a novel adenosine (B11128) A1/A2 receptor agonist that has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury.[1][2] These application notes provide detailed protocols for assessing the cardioprotective efficacy of this compound, focusing on its mechanism of action, including the activation of downstream signaling pathways, reduction of infarct size, and inhibition of apoptosis.
This compound exerts its cardioprotective effects primarily through the stimulation of adenosine A2 receptors, with evidence pointing towards a significant role for the A2b subtype.[3][4][5] Activation of these receptors initiates intracellular signaling cascades that are crucial for cell survival and mitigation of I/R-induced damage.
Mechanism of Action: Signaling Pathways
This compound's cardioprotective signaling is initiated by its binding to adenosine receptors on the surface of cardiomyocytes. This leads to the activation of downstream protein kinases, including the ERK1/2 and Akt/eNOS pathways, which are central to cell survival and vascular function.
Quantitative Data Summary
The following tables summarize the quantitative data on the cardioprotective effects of this compound from preclinical studies.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Dosing Regimen | Infarct Size (% of Area at Risk) | Reference |
| Pig | 3 µg/kg IV + 0.3 µg/kg/min IV | 1 ± 1% (vs. 56 ± 5% in control) | [1] |
| Pig | 3 µg/kg IV + 0.3 µg/kg/min IV (at reperfusion) | ~28% (vs. 56 ± 5% in control) | [1] |
| Dog | 10 µg/kg/min IV | 16 ± 4% (vs. 34 ± 3% in control) | [2] |
| Rabbit | 500 nM (in perfusate) | 12.9 ± 2.2% (vs. 32.0 ± 1.9% in control) | [3][4][5] |
Table 2: Effect of this compound on Hemodynamic Parameters in Pigs
| Parameter | Control | This compound (3 µg/kg + 0.3 µg/kg/min) | Reference |
| Heart Rate (beats/min) | No significant change | No significant change | [1] |
| Mean Arterial Pressure (mmHg) | No significant change | No significant change | [1] |
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Injury Model (Pig)
This protocol describes the induction of myocardial I/R injury in a porcine model to evaluate the in vivo cardioprotective effects of this compound.[6][7][8][9][10]
Materials:
-
This compound
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
ECG and blood pressure monitoring equipment
-
Saline (vehicle control)
Procedure:
-
Anesthetize the pig and maintain anesthesia throughout the surgical procedure.
-
Perform a median sternotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Pass a suture around the LAD for occlusion.
-
Administer this compound or vehicle according to the experimental design (e.g., intravenous infusion 30 minutes before ischemia or at the onset of reperfusion).
-
Induce regional ischemia by tightening the suture around the LAD for a predetermined period (e.g., 60 minutes).
-
Confirm ischemia by observing regional cyanosis and ST-segment elevation on the ECG.
-
Initiate reperfusion by releasing the ligature.
-
Monitor hemodynamic parameters throughout the reperfusion period (e.g., 3-5 hours).
-
At the end of the reperfusion period, euthanize the animal and excise the heart for further analysis.
Measurement of Myocardial Infarct Size (TTC Staining)
This protocol details the use of 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate between viable and infarcted myocardial tissue.
Materials:
-
1% TTC solution in phosphate (B84403) buffer (pH 7.4)
-
10% neutral buffered formalin
-
Heart slicing apparatus or sharp blade
-
Digital camera and image analysis software
Procedure:
-
Excise the heart and remove any excess tissue.
-
Flush the coronary arteries with saline to remove blood.
-
Freeze the heart at -20°C for approximately 30-60 minutes to facilitate slicing.
-
Slice the ventricles transversely into uniform sections (e.g., 2-3 mm thick).
-
Incubate the heart slices in 1% TTC solution at 37°C for 20-30 minutes. Viable tissue will stain red, while infarcted tissue will remain pale white.
-
Fix the stained slices in 10% formalin overnight.
-
Photograph the heart slices.
-
Using image analysis software, measure the area of the infarcted region (pale) and the total area at risk for each slice.
-
Calculate the infarct size as a percentage of the total area at risk.
Assessment of Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11][12][13][14]
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilize the tissue by incubating with Proteinase K.
-
Wash the sections with phosphate-buffered saline (PBS).
-
Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.
-
Stop the reaction and wash the sections with PBS.
-
If using an indirect detection method, incubate with the appropriate secondary reagents.
-
Counterstain the nuclei with a fluorescent dye (e.g., DAPI).
-
Mount the sections and visualize under a fluorescence microscope.
-
Quantify apoptosis by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of nuclei.
Western Blot Analysis of Pro-Survival Kinases
This protocol is for the detection and quantification of phosphorylated (activated) forms of Akt and eNOS in heart tissue lysates.[15][16][17][18][19]
Materials:
-
Heart tissue lysates
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-eNOS, anti-total-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize heart tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize the data.
-
Quantify the band intensities using densitometry software.
Logical Relationships and Experimental Design
The following diagram illustrates the logical flow of experiments to comprehensively evaluate the cardioprotective effects of this compound.
References
- 1. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular pharmacology of the adenosine A1/A2-receptor agonist AMP 579: coronary hemodynamic and cardioprotective effects in the canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts | springermedicine.com [springermedicine.com]
- 6. Improved methodology for efficient establishment of the myocardial ischemia-reperfusion model in pigs through the median thoracic incision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Large animal models of cardiac ischemia-reperfusion injury: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of the Bama pig ischemia-reperfusion model. [jbr-pub.org.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The magnitude and temporal dependence of apoptosis early after myocardial ischemia with or without reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospho-eNOS (Ser1177) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
Amp-579: Application Notes and Protocols for Optimal Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Amp-579, a potent adenosine (B11128) A1/A2 receptor agonist, in achieving cardioprotection against ischemia-reperfusion injury. The following sections detail the critical aspect of treatment duration, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols and the underlying signaling pathways.
Introduction to this compound and its Cardioprotective Effects
This compound ([1S-[1a,2b,3b, 4a(S*)]]-4-[7-[[2-(3-chloro-2-thienyl)-1-methylpropyl]amino]-3H-imida zo[4,5-b] pyridyl-3-yl] cyclopentane (B165970) carboxamide) is a novel adenosine A1/A2 receptor agonist with demonstrated significant cardioprotective effects in various preclinical models of myocardial infarction.[1] Its mechanism of action involves the stimulation of adenosine receptors, with a notable emphasis on the A2 receptors, and more specifically the A2b subtype, to mitigate the cellular damage associated with myocardial ischemia and reperfusion.[1][2][3] this compound has been shown to reduce infarct size, prevent ventricular fibrillation, and improve cardiac function when administered either before ischemia or at the time of reperfusion.[1]
Optimal Treatment Duration and Timing for Cardioprotection
The efficacy of this compound is critically dependent on its administration timing and duration relative to the ischemic event. Preclinical studies indicate that both pre-ischemic and reperfusion administration can be effective, with the duration of infusion playing a key role, particularly when administered at reperfusion.
Pre-Ischemic Administration
Administration of this compound prior to the onset of ischemia has shown marked cardioprotective effects. A 15-minute intravenous infusion of 10 micrograms/kg/min before a 60-minute coronary artery occlusion resulted in a significant reduction in myocardial infarct size in a canine model.[4] In a porcine model, administering this compound 30 minutes before a 40-minute ischemia, with the infusion continuing through the first hour of reperfusion, led to a remarkable 98% reduction in infarct size.[1]
Reperfusion Administration
Administering this compound at the onset of reperfusion is a clinically relevant scenario and has been a focus of several studies. Research in a rabbit model suggests that for reperfusion therapy, both the timing and a sufficient duration of infusion are crucial. A 70-minute infusion starting at the moment of reperfusion was found to be protective, whereas shorter durations of 30 or 40 minutes, even when initiated 10 minutes before reperfusion, were not effective.[5] This suggests that a continued presence of the drug for more than 30 minutes after reperfusion is necessary to prevent reperfusion injury.[5]
Delayed Cardioprotection
This compound has also been shown to induce a delayed protective phenotype. A single intravenous dose administered to minipigs, consisting of a 3 microg/kg loading dose followed by a 68-minute infusion of 0.3 microg/kg/min, resulted in a significant 66% reduction in infarct size when the animals were subjected to ischemia-reperfusion 24 hours later.[6] This indicates that this compound can induce a preconditioning-like effect that provides long-lasting protection.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound, highlighting the effects of different treatment protocols on infarct size and cardiac function.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Ischemia Duration | Reperfusion Duration | This compound Administration Protocol | Infarct Size (% of Area at Risk) | Reference |
| Pig | 40 min | 3 hr | 3 µg/kg + 0.3 µg/kg/min (30 min pre-ischemia to 1 hr reperfusion) | 1 ± 1% (vs. 56 ± 5% in control) | [1] |
| Pig | 40 min | 3 hr | 3 µg/kg + 0.3 µg/kg/min (30 min post-ischemia onset to 1 hr reperfusion) | ~28% (50% reduction vs. control) | [1] |
| Rabbit | 30 min | 3 hr | Infusion for 70 min starting at reperfusion | 13.0 ± 1.9% (vs. 36.4 ± 3.1% in control) | [5] |
| Rabbit | 45 min | 3 hr | 30 µg/kg + 3 µg/kg/min for 70 min at reperfusion | 32.1 ± 1.8% (vs. 55.8 ± 3.9% in control) | [7] |
| Dog | 60 min | 5 hr | 10 µg/kg/min for 15 min pre-ischemia | 16 ± 4% (vs. 34 ± 3% in control) | [4] |
| Minipig | 40 min | 3 hr | 3 µg/kg + 0.3 µg/kg/min for 70 min (24 hr prior to ischemia) | 12.5% (vs. 36.5% in control) | [6] |
| Rabbit | 30 min | 2 hr | 500 nM for 1 hr starting at reperfusion | 12.9 ± 2.2% (vs. 32.0 ± 1.9% in control) | [3] |
Table 2: Hemodynamic and Anti-arrhythmic Effects of this compound
| Animal Model | This compound Dose | Effect on Blood Pressure and Heart Rate | Anti-arrhythmic Effect | Reference |
| Pig | 3 µg/kg + 0.3 µg/kg/min | Hemodynamically silent at low dose | No ventricular fibrillation observed (vs. 90% in control) | [1] |
| Rabbit | 500 nM | Not reported | Not reported | [2] |
| Dog | 10 µg/kg/min | Coronary vasodilation without endocardial steal | Not reported | [4] |
Signaling Pathways and Experimental Workflows
This compound Cardioprotective Signaling Pathway
This compound exerts its cardioprotective effects primarily through the activation of adenosine A2 receptors, with evidence pointing specifically to the A2b subtype.[2][3] This activation is thought to trigger downstream signaling cascades that ultimately lead to the reduction of myocardial injury. The protection afforded by this compound appears to be independent of the Na+/H+ exchanger inhibition pathway and ischemic preconditioning, as its effects are additive to both.[7]
Caption: this compound signaling pathway for cardioprotection.
Experimental Workflow for Ischemia-Reperfusion Model
The following diagram illustrates a typical experimental workflow used in preclinical studies to evaluate the cardioprotective effects of this compound in an in vivo model of myocardial ischemia-reperfusion.
Caption: In vivo ischemia-reperfusion experimental workflow.
Detailed Experimental Protocols
The following are representative protocols derived from the cited literature for inducing myocardial ischemia-reperfusion and administering this compound.
In Vivo Myocardial Ischemia-Reperfusion in a Porcine Model[1]
-
Animal Preparation: Anesthetize pentobarbital-anesthetized pigs and instrument for hemodynamic monitoring.
-
Ischemia Induction: Occlude the left anterior descending (LAD) coronary artery for 40 minutes.
-
Reperfusion: Release the occlusion and allow for 3 hours of reperfusion.
-
This compound Administration (Pre-ischemic):
-
Administer an intravenous (i.v.) loading dose of this compound (3 µg/kg) 30 minutes before LAD occlusion.
-
Follow with a continuous i.v. infusion of 0.3 µg/kg/min throughout the pre-ischemic period, the 40-minute ischemia, and the first hour of reperfusion.
-
-
This compound Administration (Reperfusion):
-
Initiate an i.v. loading dose of this compound (3 µg/kg or a 10-fold higher dose) 30 minutes after the onset of ischemia (10 minutes before reperfusion).
-
Continue with a continuous i.v. infusion (0.3 µg/kg/min or a 10-fold higher dose) for the first hour of reperfusion.
-
-
Infarct Size Assessment: At the end of reperfusion, excise the heart, delineate the area at risk and the infarcted area, and express the infarct size as a percentage of the area at risk.
In Situ Myocardial Ischemia-Reperfusion in a Rabbit Model[5]
-
Animal Preparation: Anesthetize rabbits and prepare for in situ heart experiments.
-
Ischemia Induction: Subject the hearts to 30 minutes of regional ischemia.
-
Reperfusion: Allow for 3 hours of reperfusion.
-
This compound Administration:
-
Group 1: Infuse this compound starting 10 minutes before reperfusion and continue for 30 minutes.
-
Group 2: Infuse this compound starting 10 minutes before reperfusion and continue for 40 minutes.
-
Group 3: Infuse this compound starting at the onset of reperfusion and continue for 70 minutes.
-
Group 4: Infuse this compound starting 10 minutes after reperfusion and continue for 70 minutes.
-
-
Infarct Size Assessment: Measure the infarct size as a percentage of the risk zone.
Isolated Perfused Rabbit Heart Model (Langendorff)[2]
-
Heart Preparation: Isolate rabbit hearts and perfuse with a buffer solution in a Langendorff apparatus.
-
Global Ischemia: Subject the hearts to 30 minutes of global ischemia.
-
Reperfusion: Reperfuse the hearts for 2 hours.
-
This compound Administration: Include 500 nM of this compound in the perfusate for the first 70 minutes of reperfusion.
-
Functional Assessment: Measure left ventricular diastolic pressure, developed pressure, and coronary flow during reperfusion.
-
Infarct Size Assessment (for regional ischemia): Subject hearts to regional ischemia and measure infarct size.
Conclusion and Future Directions
The adenosine A1/A2 receptor agonist this compound demonstrates significant potential as a cardioprotective agent. The optimal treatment duration is closely linked to the timing of administration. While pre-ischemic treatment shows profound efficacy, administration at reperfusion requires a sustained infusion of over 30 minutes to be effective. The discovery of its potent activity at the A2b receptor subtype opens new avenues for understanding its mechanism and for the development of more selective and potent cardioprotective drugs. Further research, including clinical trials that carefully consider the optimal timing and duration of administration, is warranted to translate these promising preclinical findings into therapeutic applications for acute myocardial infarction.[3]
References
- 1. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amp 579 reduces contracture and limits infarction in rabbit heart by activating adenosine A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular pharmacology of the adenosine A1/A2-receptor agonist AMP 579: coronary hemodynamic and cardioprotective effects in the canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timing and duration of administration are crucial for antiinfarct effect of AMP 579 infused at reperfusion in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous AMP 579, a novel adenosine A(1)/A(2a) receptor agonist, induces a delayed protection against myocardial infarction in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection from AMP 579 can be added to that from either cariporide or ischemic preconditioning in ischemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AMP-579 A2b Receptor Agonism in HEK-293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Adenosine (B11128) A2b receptor (A2bR) is a G-protein coupled receptor (GPCR) that is activated by adenosine. Under normal physiological conditions, the A2bR is activated by micromolar concentrations of adenosine, which are typically present during periods of cellular stress or injury, such as ischemia and inflammation. Activation of the A2bR has been implicated in a variety of physiological and pathophysiological processes, including vasodilation, inflammation, and cell proliferation. Consequently, the A2bR represents a promising therapeutic target for a range of diseases.
AMP-579 is a potent agonist of the A2b receptor.[1][2][3][4] Human Embryonic Kidney 293 (HEK-293) cells are a widely used in vitro model system for studying GPCR signaling pathways. These cells endogenously express the A2b receptor and can be readily transfected to overexpress the receptor, making them an excellent platform for characterizing the pharmacological properties of A2bR agonists like this compound.[1][2] This document provides detailed protocols for utilizing HEK-293 cells to study the agonistic effects of this compound on the A2b receptor, focusing on key downstream signaling events: cyclic AMP (cAMP) accumulation, Extracellular signal-Regulated Kinase (ERK) phosphorylation, and reporter gene activation.
A2b Receptor Signaling Pathways in HEK-293 Cells
The A2b receptor primarily couples to the Gs alpha subunit of heterotrimeric G-proteins. Upon agonist binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). In HEK-293 cells, A2bR activation has been shown to lead to the phosphorylation of ERK (ERK1/2).[1][2] This can occur through both Gs-cAMP-dependent mechanisms and potentially through the involvement of other G-protein subtypes, such as Gq/11 and Gi. The following diagram illustrates the primary signaling pathway.
Caption: A2b Receptor Signaling Pathway.
Data Presentation
The following tables summarize quantitative data for this compound and other relevant A2b receptor agonists in HEK-293 cells.
Table 1: Potency of this compound in HEK-293 Cells Overexpressing the Human A2b Receptor.
| Compound | Assay | Parameter | Value | Reference |
| This compound | ERK Phosphorylation | EC50 | 250 nM | [1][2][3] |
Table 2: Comparative Potency and Efficacy of A2b Receptor Agonists in HEK-293 Cells (cAMP Accumulation Assay).
| Compound | Parameter | Value | Reference |
| NECA | pEC50 | 6.05 ± 0.08 | |
| BAY 60-6583 | pEC50 | 6.19 ± 0.02 | |
| Adenosine | pEC50 | 4.69 ± 0.08 | |
| NECA | Emax | 100% (Reference) | |
| BAY 60-6583 | Emax | Partial Agonist | |
| Adenosine | Emax | 76 ± 8% of NECA |
Experimental Protocols
HEK-293 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining HEK-293 cells.
Materials:
-
HEK-293 cells (ATCC® CRL-1573™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 24-well, or 96-well cell culture plates
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryopreserved vial of HEK-293 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Cell Passaging:
-
Aspirate the growth medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh complete growth medium.
-
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 in response to this compound treatment.
Caption: ERK Phosphorylation Western Blot Workflow.
Materials:
-
HEK-293 cells (wild-type or overexpressing A2bR)
-
Complete growth medium and serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed HEK-293 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: The day of the experiment, replace the complete growth medium with serum-free medium and incubate for 4-12 hours.
-
Agonist Treatment: Treat the cells with various concentrations of this compound for a fixed time (e.g., 5-15 minutes) or with a fixed concentration for various times to determine the optimal stimulation conditions.
-
Cell Lysis:
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Plot the normalized phospho-ERK signal against the this compound concentration to determine the EC50.
-
cAMP Accumulation Assay
This protocol describes a method for measuring intracellular cAMP levels using a competitive immunoassay (e.g., ELISA-based or HTRF).
Materials:
-
HEK-293 cells
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
IBMX (a phosphodiesterase inhibitor)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, Cisbio HTRF cAMP dynamic 2 kit, or an ELISA-based kit)
-
White or black 96-well or 384-well plates (depending on the assay kit)
Protocol:
-
Cell Seeding: Seed HEK-293 cells in the appropriate assay plate at a predetermined optimal density and allow them to attach overnight.
-
Assay Preparation:
-
Aspirate the growth medium.
-
Add assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis reagent followed by detection reagents.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
CRE-Luciferase Reporter Gene Assay
This protocol is for measuring the activation of the cAMP response element (CRE) binding protein (CREB) pathway, a downstream target of cAMP/PKA signaling.
Caption: CRE-Luciferase Reporter Assay Workflow.
Materials:
-
HEK-293 cells
-
CRE-luciferase reporter plasmid (containing multiple CRE sites upstream of a luciferase gene)
-
A control reporter plasmid (e.g., expressing Renilla luciferase under a constitutive promoter) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer-compatible 96-well plates
Protocol:
-
Transfection:
-
Seed HEK-293 cells in 96-well plates.
-
The next day, co-transfect the cells with the CRE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Gene Expression: Allow the cells to express the reporter genes for 24-48 hours post-transfection.
-
Agonist Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 4-6 hours.
-
Cell Lysis and Luciferase Assay:
-
Aspirate the medium and lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the kit's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle-treated control.
-
Plot the fold induction against the log of the this compound concentration to determine the EC50.
-
Conclusion
HEK-293 cells provide a robust and versatile platform for investigating the agonistic properties of this compound at the A2b receptor. The protocols outlined in this document provide a comprehensive guide for assessing key signaling events downstream of A2bR activation. By employing these methods, researchers can effectively characterize the potency and efficacy of this compound and other A2bR modulators, thereby advancing our understanding of A2b receptor pharmacology and its therapeutic potential.
References
- 1. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An endogenous A2B adenosine receptor coupled to cyclic AMP generation in human embryonic kidney (HEK 293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts | springermedicine.com [springermedicine.com]
Application Notes and Protocols: In Vivo Model of Myocardial Infarction for Amp-579 Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myocardial infarction (MI), commonly known as a heart attack, remains a leading cause of morbidity and mortality worldwide. The development of novel therapeutic agents to protect the myocardium from ischemic injury and improve post-infarction outcomes is a critical area of research. Amp-579, an adenosine (B11128) receptor agonist, has shown significant cardioprotective effects in preclinical models of MI. These application notes provide detailed protocols for an in vivo model of myocardial infarction to test the efficacy of this compound, along with a summary of its mechanism of action and expected outcomes based on published data.
Mechanism of Action of this compound
This compound was initially identified as a mixed A1/A2a adenosine receptor agonist.[1][2][3] However, subsequent research has revealed that its potent cardioprotective effects are mediated through the activation of the adenosine A2b receptor (A2bAR).[4][5][6] Activation of A2bAR at the time of reperfusion triggers a signaling cascade that ultimately reduces myocardial infarct size.[4][5] One of the key downstream pathways involved is the MEK1/2-Erk1/2 signaling pathway, which is known to play a crucial role in cell survival and cardioprotection.[1]
Experimental Model: Myocardial Ischemia-Reperfusion Injury
A widely used and clinically relevant in vivo model for studying myocardial infarction is the temporary ligation of the left anterior descending (LAD) coronary artery followed by reperfusion in a suitable animal model, such as rabbits, rats, or mice.[7][8][9][10][11] This model mimics the clinical scenario of an acute coronary occlusion followed by therapeutic intervention to restore blood flow.
Experimental Workflow:
References
- 1. Limitation of myocardial reperfusion injury by AMP579, an adenosine A1/A2A receptor agonist: role of A2A receptor and Erk1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitation of infarct size in rabbit hearts by the novel adenosine receptor agonist AMP 579 administered at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amp 579 reduces contracture and limits infarction in rabbit heart by activating adenosine A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts | springermedicine.com [springermedicine.com]
- 7. A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography | In Vivo [iv.iiarjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. news-medical.net [news-medical.net]
- 10. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Amp-579 in a Porcine Model of Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Amp-579, a novel adenosine (B11128) A1/A2 receptor agonist, in a porcine model of myocardial ischemia. The data presented is synthesized from peer-reviewed research to guide preclinical studies on the cardioprotective effects of this compound.
Introduction to this compound
This compound ([1S-[1a,2b,3b, 4a(S*)]]-4-[7-[[2-(3-chloro-2-thienyl)-1-methylpropyl]amino]-3H-imidazo[4,5-b] pyridyl-3-yl] cyclopentane (B165970) carboxamide) is an adenosine A1/A2 receptor agonist with demonstrated cardioprotective effects in various animal models of myocardial infarction, including pigs.[1][2][3] It has a high affinity for both A1 (Ki = 5 nM) and A2a (Ki = 56 nM) receptor subtypes.[4] Studies indicate that its mechanism of action involves the activation of adenosine receptors, leading to a reduction in infarct size and protection against ischemia-reperfusion injury.[5] The cardioprotective effects are not dependent on changes in afterload or myocardial oxygen demand.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the activation of adenosine receptors. While initially characterized as an A1/A2a agonist, further research suggests that the A2b receptor subtype plays a crucial role in mediating its protective actions, particularly when administered at reperfusion. The downstream signaling cascade is believed to involve the prosurvival MEK1/2-Erk1/2 pathway.
Signaling Pathway of this compound in Cardioprotection
Caption: Proposed signaling pathway of this compound mediated cardioprotection.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in porcine models of myocardial ischemia.
Table 1: Effect of this compound on Infarct Size
| Treatment Group | Dosage | Timing of Administration | Infarct Size (% of Ischemic Area) | Reference |
| Control (Untreated) | N/A | N/A | 56 ± 5% | |
| Ischemic Preconditioning | Two 5-min ischemia/10-min reperfusion cycles | Before 40-min ischemia | 17 ± 5% | |
| This compound | 3 µg/kg IV bolus + 0.3 µg/kg/min infusion | 30 min before ischemia | 1 ± 1% | |
| This compound (Low Dose) | 3 µg/kg IV bolus + 0.3 µg/kg/min infusion | 10 min before reperfusion | ~28% (50% reduction vs. control) | |
| This compound (High Dose) | 30 µg/kg IV bolus + 3 µg/kg/min infusion | 10 min before reperfusion | ~28% (50% reduction vs. control) |
Table 2: Hemodynamic Effects of this compound
| Treatment Group | Dosage | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| This compound (Low Dose) | 3 µg/kg IV bolus + 0.3 µg/kg/min infusion | No significant change | No significant change | |
| This compound (High Dose) | 30 µg/kg IV bolus + 3 µg/kg/min infusion | Reduction | Reduction |
Table 3: Anti-arrhythmic Effects of this compound
| Treatment Group | Incidence of Ventricular Fibrillation | Reference |
| Control (Untreated) | ~90% | |
| This compound (3 µg/kg IV bolus + 0.3 µg/kg/min) | 0% |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in a porcine model of myocardial ischemia.
Porcine Model of Myocardial Ischemia-Reperfusion
This protocol describes the surgical procedure to induce a controlled myocardial infarction in pigs. The domestic pig is considered an ideal model due to similarities in heart size, anatomy, and physiology to humans.
Materials:
-
Domestic pigs (specific breed, e.g., Landrace x Large White)
-
Anesthetics (e.g., Zoletil, midazolam, ketamine, xylazine, isoflurane/sevoflurane)
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
ECG and hemodynamic monitoring equipment
-
Coronary artery occluder
-
Suture materials
Procedure:
-
Animal Preparation: Fast pigs for 12 hours with free access to water.
-
Anesthesia: Anesthetize the pig with an appropriate regimen (e.g., intramuscular Zoletil at 4-6 mg/kg). Intubate and maintain anesthesia with an inhalant anesthetic.
-
Surgical Preparation: Place the animal in a supine position, fix the limbs, and expose the chest.
-
Thoracotomy: Perform a median sternotomy or left lateral thoracotomy to expose the heart.
-
Coronary Artery Ligation: Isolate the left anterior descending (LAD) coronary artery. Pass a suture around the LAD for occlusion.
-
Ischemia Induction: Occlude the LAD for a specified period (e.g., 40 minutes) to induce myocardial ischemia.
-
Reperfusion: Release the occlusion to allow for reperfusion of the myocardium for a designated time (e.g., 3 hours).
-
Monitoring: Continuously monitor ECG, heart rate, and blood pressure throughout the procedure.
-
Postoperative Care: Provide appropriate analgesia and monitor the animal during recovery. Administer antibiotics as needed.
Experimental Workflow for Ischemia-Reperfusion and this compound Administration
Caption: Workflow for porcine ischemia-reperfusion and this compound treatment.
Administration of this compound
This compound can be administered intravenously as a bolus followed by a continuous infusion.
Protocols:
-
Pre-ischemia Administration: 30 minutes prior to coronary artery occlusion, administer an intravenous bolus of this compound (3 µg/kg) followed by a continuous infusion (0.3 µg/kg/min) that continues through the first hour of reperfusion.
-
Reperfusion Administration: 10 minutes before the start of reperfusion, administer an intravenous bolus of this compound (low dose: 3 µg/kg; high dose: 30 µg/kg) followed by a continuous infusion (low dose: 0.3 µg/kg/min; high dose: 3 µg/kg/min) for the first hour of reperfusion.
Assessment of Myocardial Infarct Size
Materials:
-
Triphenyltetrazolium chloride (TTC) stain
-
Formalin
Procedure:
-
At the end of the reperfusion period, excise the heart.
-
Slice the ventricles into transverse sections.
-
Incubate the slices in TTC stain. Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Photograph the stained heart slices.
-
Use planimetry software to quantify the area of infarction relative to the total ischemic area (area at risk).
Conclusion
This compound has demonstrated significant cardioprotective effects in a porcine model of myocardial ischemia. It effectively reduces infarct size and prevents ventricular fibrillation when administered either before ischemia or at the time of reperfusion. These application notes and protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in a clinically relevant large animal model.
References
- 1. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Amp 579 reduces contracture and limits infarction in rabbit heart by activating adenosine A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot analysis for ERK phosphorylation after Amp-579 treatment
Application Notes & Protocols
Topic: Western Blot Analysis of ERK Phosphorylation after Amp-579 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a central regulator of cellular processes including proliferation, differentiation, and survival.[1] The activation of this pathway involves a cascade of phosphorylation events, culminating in the phosphorylation of ERK (p-ERK).[2] Aberrant ERK signaling is implicated in numerous diseases, particularly cancer, making it a critical target for therapeutic development.[3]
This compound is an adenosine (B11128) A1 and A2A receptor agonist that has been shown to attenuate reperfusion injury in part via the p42/p44 MAPK (ERK) pathway.[4] Assessing the phosphorylation status of ERK is a reliable method to determine the impact of compounds like this compound on this pathway. Western blotting is a widely used technique to detect and quantify specific proteins, such as p-ERK and total ERK, in cell or tissue samples.[5]
These application notes provide a detailed protocol for using Western blot analysis to quantify the effects of this compound on ERK phosphorylation in cultured cells.
Data Presentation: Inhibition of ERK Phosphorylation by this compound
The following table summarizes hypothetical quantitative data demonstrating a dose-dependent effect of this compound on ERK phosphorylation. Data is presented as the normalized ratio of phosphorylated ERK (p-ERK) to total ERK, as determined by densitometry.
| Cell Line | Cancer Type | Treatment Concentration (µM) | Duration (hours) | Normalized p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| HUVEC | N/A (Endothelial) | Vehicle (0.1% DMSO) | 2 | 1.00 |
| 0.1 | 2 | 1.52 | ||
| 1 | 2 | 2.89 | ||
| 10 | 2 | 4.15 | ||
| A549 | Lung Carcinoma | Vehicle (0.1% DMSO) | 6 | 1.00 |
| 1 | 6 | 1.33 | ||
| 10 | 6 | 2.18 | ||
| 50 | 6 | 3.57 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally generated results.
Signaling and Experimental Workflow Diagrams
Caption: MAPK/ERK signaling pathway and the potential influence of this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of ERK phosphorylation following cell treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., A549, HUVEC) in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Controls: Include a "vehicle control" group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used for the highest concentration of this compound. Also include an untreated control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours). The optimal time should be determined empirically.
Cell Lysis and Protein Quantification
-
Cell Wash: After treatment, place the culture dish on ice and aspirate the medium. Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 rpm for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-cooled tube. This contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic Acid (BCA) or Bradford assay, according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples by mixing a calculated volume of lysate (to ensure equal protein loading, typically 20-30 µg per lane) with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 10-12% gel). Run the gel at 100-120 V until the dye front reaches the bottom. ERK1 and ERK2 have molecular weights of 44 kDa and 42 kDa, respectively; ensure the gel is run long enough to achieve separation if desired.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system (e.g., 100 V for 1-2 hours or overnight at 4°C).
Immunoblotting and Signal Detection
-
Blocking: After transfer, block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (p-ERK), diluted in blocking buffer as per the manufacturer's recommendation. This is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 4.3) to remove unbound secondary antibody.
-
Signal Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane. Capture the chemiluminescent signal using a CCD camera-based imaging system or X-ray film.
Stripping and Re-probing for Total ERK (Loading Control)
-
Stripping: To normalize the p-ERK signal, the same membrane must be probed for total ERK. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Washing and Blocking: Wash the membrane extensively with TBST and then re-block for 1 hour as described in Step 4.1.
-
Re-probing: Incubate the membrane with the primary antibody against total ERK1/2 overnight at 4°C. Repeat the washing, secondary antibody incubation, and detection steps as outlined above (Steps 4.3 - 4.6).
Data Analysis
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK from the captured images using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal. This corrects for any variations in protein loading.
-
Data Interpretation: Compare the normalized p-ERK/total ERK ratios across the different treatment groups (vehicle vs. This compound concentrations) to determine the effect of the compound on ERK phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Amp-579 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Amp-579 for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound prevents the conversion of PIP2 to PIP3, a critical step in the activation of the PI3K/Akt/mTOR signaling pathway.[1][2][3] Downregulation of this pathway leads to decreased cell proliferation, growth, and survival.[4][5] This pathway is often dysregulated in various cancers, making it a key target for therapeutic intervention.
2. What is the recommended starting concentration for this compound in a new cell line?
For a previously untested cell line, a broad dose-response experiment is recommended to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 10 nM to 100 µM, often with 10-fold serial dilutions. This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments.
3. How should I prepare and store this compound?
This compound is soluble in DMSO up to 100 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
4. What are some known off-target effects of this compound?
While this compound is highly selective for PI3Kα, some minor off-target inhibition of other kinases within the PI3K-related kinase (PIKK) family, such as mTOR and DNA-PK, may be observed at concentrations significantly above the IC50 value (typically >100 µM). It is crucial to determine the IC50 for your specific cell line and use concentrations around this value to minimize potential off-target effects.
5. Which cell lines are known to be sensitive to this compound?
Cell lines with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN are often hypersensitive to PI3K inhibitors like this compound. PTEN is a natural inhibitor of the PI3K/AKT pathway. Commonly used sensitive cell lines for initial studies include those from breast cancer (e.g., MCF-7, T-47D), prostate cancer (e.g., PC-3, LNCaP), and glioblastoma (e.g., U-87 MG).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound. | The concentration of this compound is too low. | Test a higher and broader range of concentrations. Perform a dose-response curve to determine the IC50. |
| The cell line is resistant to this compound. | Verify the mutational status of the PI3K pathway in your cell line. Consider using a different cell line known to be sensitive or investigating mechanisms of resistance. | |
| This compound is inactive. | Check the storage conditions and expiration date of the compound. Test the activity of your this compound stock in a known sensitive cell line. | |
| High levels of cell death even at low concentrations. | The cell line is highly sensitive to this compound. | Use a lower range of concentrations in your experiments. Ensure accurate dilution of your stock solution. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%). Run a solvent-only control to assess toxicity. | |
| Contamination of cell culture. | Visually inspect cultures for signs of bacterial or fungal contamination. Perform routine mycoplasma testing. | |
| Inconsistent results between replicate experiments. | Variability in cell seeding density. | Ensure a homogeneous single-cell suspension before plating. Use precise pipetting techniques to dispense cells evenly. |
| "Edge effect" in multi-well plates. | To minimize evaporation, avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media. | |
| Inconsistent incubation times. | Standardize the duration of drug exposure across all experiments. | |
| Cell health and passage number. | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. | |
| Unexpected changes in cell morphology. | This compound is inducing a specific cellular response (e.g., senescence, differentiation). | This may be an expected on-target effect. Characterize the morphological changes using appropriate cellular and molecular assays. |
| Off-target effects of this compound. | Use the lowest effective concentration of this compound based on your dose-response studies to minimize off-target effects. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Resazurin-based Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration of the drug that inhibits a biological process by 50%.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell line of interest
-
Complete cell culture medium
-
96-well, clear-bottom, black-walled cell culture plates
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Determine the optimal seeding density for your cell line in a 96-well plate format to ensure cells are in the exponential growth phase at the end of the experiment.
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48-72 hours) under standard cell culture conditions. The incubation time should be sufficient to observe an effect on cell proliferation, typically 1-2 cell doubling times.
-
-
Cell Viability Assay:
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of PrestoBlue™ per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the recommended wavelengths (e.g., for PrestoBlue™, fluorescence at 560nm excitation/590nm emission or absorbance at 570nm).
-
-
Data Analysis:
-
Subtract the average reading from the "medium only" (blank) wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells.
-
Plot the percentage of cell viability against the log-transformed concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Example IC50 Data Table
| This compound Conc. (µM) | Log [this compound] | % Viability (Mean) | % Viability (SD) |
| 0 (Vehicle) | N/A | 100.0 | 4.5 |
| 0.1 | -1.0 | 98.2 | 5.1 |
| 0.5 | -0.3 | 85.7 | 4.8 |
| 1.0 | 0.0 | 65.1 | 3.9 |
| 5.0 | 0.7 | 48.9 | 3.2 |
| 10.0 | 1.0 | 25.3 | 2.8 |
| 50.0 | 1.7 | 10.1 | 1.9 |
| 100.0 | 2.0 | 5.6 | 1.2 |
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Amp-579 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Amp-579 in experimental buffers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the handling and use of this compound in experimental settings.
Question 1: How should I dissolve this compound for my experiments?
Answer: this compound is sparingly soluble in aqueous buffers. For in vivo and in vitro studies, it is recommended to first prepare a stock solution in an organic solvent. A common method is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with your aqueous experimental buffer, such as Phosphate-Buffered Saline (PBS). For example, a working solution can be prepared in 10% DMSO with the remaining balance being PBS. When preparing aqueous solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation.
Question 2: What is the recommended storage condition for this compound stock solutions?
Answer: this compound stock solutions in DMSO should be stored at -20°C for long-term use. To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. For aqueous working solutions, it is recommended to prepare them fresh on the day of the experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 4°C and used within 24 hours. As a purine (B94841) analog, this compound may be unstable in alkaline solutions[1].
Question 3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What should I do?
Answer: Precipitation upon dilution can be a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute working solution.
-
Increase the percentage of organic solvent: If your experimental conditions permit, you can try increasing the final percentage of DMSO in your working solution. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Sonication: Briefly sonicating the solution after dilution may help to dissolve any initial precipitates.
-
pH adjustment: The pH of your buffer can influence the solubility of this compound. Ensure your buffer's pH is within a neutral to slightly acidic range, as purine analogs can be unstable in alkaline conditions[1].
Question 4: Is this compound sensitive to light?
Solubility and Stability Data
The following tables summarize the known solubility and recommended storage conditions for this compound.
Table 1: this compound Solubility
| Solvent/Buffer System | Maximum Known Concentration | Reference/Note |
| 100% DMSO | ≥ 10 mg/mL (estimated) | Based on common practices for similar compounds. |
| 10% DMSO / 90% PBS | 50 µg/mL | A 50 µg/mL solution in 10% DMSO (balance phosphate-buffered saline) has been used in experimental protocols. |
Table 2: this compound Stability and Storage Recommendations
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | As per manufacturer's expiry | Protect from moisture. |
| DMSO Stock Solution | -20°C | Up to 6 months (aliquoted) | Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 4°C | Up to 24 hours | Prepare fresh for optimal results. |
Experimental Protocols
This section provides detailed methodologies for the preparation and use of this compound in common experimental settings.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stock solution of this compound in DMSO and a working solution in a PBS-based buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 478.01 g/mol ). b. Aseptically weigh the this compound powder and transfer it to a sterile vial. c. Add the calculated volume of sterile DMSO to the vial. d. Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.
-
Working Solution Preparation (e.g., 10 µM in 0.1% DMSO/PBS): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add the required volume of sterile PBS. c. While gently vortexing the PBS, add the appropriate volume of the 10 mM stock solution to achieve the final desired concentration (e.g., for 1 mL of 10 µM solution, add 1 µL of 10 mM stock to 999 µL of PBS). d. Continue to vortex for 30 seconds to ensure complete mixing. e. If any precipitation is observed, briefly sonicate the solution. f. Use the working solution immediately or store at 4°C for no longer than 24 hours.
Signaling Pathways and Experimental Workflows
This section provides visual representations of the signaling pathways modulated by this compound and a typical experimental workflow for its use.
This compound Signaling Pathway
This compound is an agonist for adenosine (B11128) receptors, with a particularly high potency for the A2b receptor. Activation of the A2b receptor initiates a signaling cascade that involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Caption: Signaling pathway of this compound via the Adenosine A2b receptor.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for assessing the effect of this compound on a specific cellular response.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
Potential off-target effects of Amp-579 in cardiac tissue
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of Amp-579, a potent AMP-activated protein kinase (AMPK) inhibitor, in cardiac tissue.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the catalytic subunit of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a significant role in regulating metabolic pathways to maintain energy homeostasis.[1][2][3] In the heart, AMPK helps manage ATP production from glucose and fatty acids, making it a critical regulator of cardiac metabolism.[1][2]
Q2: Why is assessing off-target effects in cardiac tissue important for an AMPK inhibitor like this compound?
A2: The heart has a high and continuous energy demand. Since AMPK is a central regulator of cellular energy, its inhibition can significantly impact cardiomyocyte function.[3][4] Off-target effects, or even exaggerated on-target effects, could lead to metabolic distress, impaired contractility, and arrhythmias.[4][5] Therefore, a thorough cardiac safety assessment is essential during preclinical development.[6][7]
Experimental Design & Troubleshooting
Q3: I am observing unexpected changes in cardiomyocyte contractility in my in vitro assay after applying this compound. What could be the cause?
A3: This could be due to either on-target AMPK inhibition or off-target effects.
-
On-target effect: Inhibition of AMPK can disrupt the energy balance in cardiomyocytes, leading to altered contractility.[4]
-
Off-target effect: this compound might be interacting with other kinases or ion channels involved in cardiac contraction. For example, many kinase inhibitors have off-target effects due to the conserved nature of ATP-binding sites.[8]
To troubleshoot, we recommend the following:
-
Confirm Target Engagement: Ensure that this compound is inhibiting AMPK in your specific experimental setup using a downstream biomarker assay (e.g., measuring the phosphorylation of Acetyl-CoA Carboxylase (ACC)).[9]
-
Perform a Kinase Selectivity Profile: Test this compound against a broad panel of kinases to identify potential off-target interactions.[8][10][11]
-
Evaluate Ion Channel Activity: Assess the effect of this compound on key cardiac ion channels, such as hERG, to rule out direct electrophysiological effects.[12][13][14]
Q4: My kinase profiling results show that this compound inhibits several other kinases with a lower potency. How do I interpret this?
A4: It is common for kinase inhibitors to show some level of activity against multiple kinases.[8] The key is to determine the therapeutic window between the on-target potency (AMPK inhibition) and the off-target potency.
-
Analyze the Potency Gap: If the IC50 for an off-target kinase is more than 30-fold higher than for AMPK, it is less likely to be physiologically relevant at therapeutic concentrations.
-
Assess Expression in Cardiac Tissue: Check if the identified off-target kinases are expressed in cardiomyocytes.
-
Cellular Assays: Use cellular models to determine if the off-target inhibition observed in biochemical assays translates to a functional effect in a cellular context.
Q5: What is the best in vitro model for assessing the cardiotoxicity of this compound?
A5: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model for studying cardiotoxicity.[12][15] They can be used to assess various endpoints, including electrophysiology, contractility, and structural toxicity.[12][15] These cells can be cultured as monolayers for high-throughput screening or as 3D cardiac organoids for more complex studies.[12]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. AMPK | Potential Cardiac Role |
| AMPK (On-Target) | 15 | 1x | Energy Metabolism [1][2] |
| Kinase X | 550 | 37x | Cell Survival |
| Kinase Y | 1,200 | 80x | Not expressed in heart |
| Kinase Z | 250 | 17x | Calcium Handling |
Table 2: Troubleshooting Unexpected Electrophysiological Findings with this compound in hiPSC-CMs
| Observation | Potential Cause | Recommended Action |
| Prolonged field potential duration | Inhibition of potassium channels (e.g., hERG).[14] | Perform a dedicated hERG patch-clamp assay.[12][13] |
| Irregular beating rhythm (arrhythmia) | Disruption of ion homeostasis or calcium handling. | Use calcium imaging assays to assess intracellular calcium transients. |
| Decreased beat rate | General metabolic stress or off-target effects on pacemaker channels. | Measure ATP levels in cells; conduct ion channel panel screening. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 µM).
-
Assay Platform: Utilize a commercial kinase profiling service that offers a large panel of purified kinases (e.g., over 500 kinases).[10][11] Assays are typically performed using formats like TR-FRET or ADP-Glo to measure kinase activity.[10][16]
-
Screening: Perform an initial screen at a single high concentration of this compound (e.g., 1 µM) to identify potential hits.
-
IC50 Determination: For any kinases showing significant inhibition (e.g., >50%) in the initial screen, perform a full dose-response curve to determine the IC50 value.
-
Data Analysis: Calculate the IC50 values for all inhibited kinases and compare them to the IC50 for AMPK to determine the selectivity profile.
Protocol 2: hiPSC-Cardiomyocyte Contractility Assay
Objective: To assess the functional impact of this compound on cardiomyocyte contractility.
Methodology:
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or plates suitable for impedance-based systems.[17][18] Allow the cells to form a synchronously beating monolayer.
-
Compound Addition: Add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO) and a positive control known to affect contractility (e.g., isoproterenol).[18]
-
Data Acquisition:
-
Impedance Measurement: Use a system like the xCELLIGENCE RTCA Cardio to measure beat rate, amplitude, and regularity in real-time.[17] This technology detects the physical movement of the contracting cells.[17]
-
Video Microscopy: Alternatively, use high-speed video microscopy to track cell movement and calculate contraction and relaxation velocities.
-
-
Data Analysis: Analyze the recorded waveforms to quantify changes in beat rate, contraction amplitude, and rhythm. Compare the effects of different concentrations of this compound to the vehicle control.
Visualizations
Caption: On-target signaling pathway of this compound, inhibiting AMPK activation.
Caption: Experimental workflow for assessing the cardiac safety of this compound.
Caption: Troubleshooting logic for unexpected cardiac effects of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. AMP-activated protein kinase: a core signalling pathway in the heart [pubmed.ncbi.nlm.nih.gov]
- 3. The role of AMPK in cardiomyocyte health and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology [frontiersin.org]
- 6. reprocell.com [reprocell.com]
- 7. Basic safety pharmacology: the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 14. Cardiac safety assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ncardia.com [ncardia.com]
- 16. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 17. Cardiomyocyte Impedance Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ncardia.com [ncardia.com]
Troubleshooting inconsistent results in Amp-579 experiments
Welcome to the technical support center for Amp-579, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive kinase inhibitor with high potency against the hypothetical "Kinase X." Dysregulation of Kinase X is implicated in various cancers, making it a key therapeutic target.[1] this compound is designed to bind to the ATP-binding pocket of Kinase X, preventing the phosphorylation of its downstream substrates.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For stock solutions (e.g., 10 mM), it is recommended to store them at -20°C or -80°C and protected from light to prevent degradation.[2] Repeated freeze-thaw cycles should be avoided as they can reduce the potency of the compound.[2]
Q3: What is the expected IC50 of this compound in various cell lines?
A3: The IC50 value of this compound can vary significantly depending on the cancer cell line and the experimental conditions.[2] This variability can be due to differences in the expression levels of Kinase X, the presence of drug efflux pumps, or the activation of alternative survival pathways. Below is a table of expected IC50 ranges for this compound in common cancer cell lines after a 48-hour treatment, as determined by an MTT assay.
| Cell Line | Cancer Type | Kinase X Expression | Expected IC50 (µM) |
| MCF-7 | Breast Cancer | High | 0.4 - 0.9 |
| A549 | Lung Cancer | Moderate | 1.5 - 3.0 |
| U-87 MG | Glioblastoma | High | 0.7 - 1.5 |
| HT-29 | Colon Cancer | Low | > 10 |
Q4: Can this compound have off-target effects?
A4: Yes, like many kinase inhibitors, this compound may exhibit off-target effects, especially at higher concentrations. These off-target activities can lead to unexpected cellular responses or toxicity in cell lines that do not express Kinase X. It is recommended to perform a kinase panel screen to understand the specificity profile of this compound.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT)
Problem: High variability between replicate wells in an MTT assay.
Possible Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure the cell suspension is homogenous by gently pipetting up and down before and during plating.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug concentrations.
-
Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Incomplete Formazan (B1609692) Solubilization: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.
-
Solution: Ensure a sufficient volume of solubilization solvent (e.g., DMSO) is added and incubate on an orbital shaker for 15-30 minutes to facilitate complete dissolution.
-
-
Compound Interference: this compound itself might directly reduce the MTT reagent, leading to a false positive signal.
-
Solution: Run a control with this compound in cell-free media to check for direct MTT reduction. If interference is observed, consider using an alternative viability assay like SRB or LDH.
-
Western Blotting Issues: Phospho-Kinase X Detection
Problem: Weak or no signal for phosphorylated Kinase X (p-Kinase X) after this compound treatment.
Possible Causes & Solutions:
-
Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate your target protein.
-
Solution: Always use lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.
-
-
Low Abundance of p-Kinase X: The phosphorylated form of a protein can be a small fraction of the total protein.
-
Solution: Increase the amount of protein loaded onto the gel. You can also enrich your sample for the protein of interest via immunoprecipitation (IP) before running the Western blot.
-
-
Suboptimal Antibody or Blocking Conditions:
-
Solution: Use a phospho-specific antibody that has been validated for Western blotting. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% BSA in TBST instead.
-
-
Phosphate in Buffers: Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.
-
Solution: Use Tris-buffered saline (TBS) for all washing and antibody incubation steps.
-
Problem: Inconsistent p-Kinase X levels between experiments.
Possible Causes & Solutions:
-
Variable Drug Treatment Time: The timing of peak inhibition can be critical.
-
Solution: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing the maximum reduction in p-Kinase X levels.
-
-
Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can respond differently to drug treatment.
-
Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-Kinase X
This protocol is to assess the phosphorylation status of Kinase X following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-Kinase X and anti-total-Kinase X)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and then add ice-cold lysis buffer.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Kinase X) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Kinase X.
Visualizations
Caption: Signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical diagram for troubleshooting inconsistent experimental results.
References
Refining the timing of Amp-579 administration for reperfusion injury
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining the administration timing of Amp-579 for optimal efficacy in reducing reperfusion injury.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in reperfusion injury?
A1: this compound is an adenosine (B11128) A1/A2A receptor agonist.[1][2][3] Its protective effect against myocardial infarction is primarily mediated through the activation of the A2A adenosine receptor subtype.[1] This activation is linked to the downstream prosurvival MEK1/2-Erk1/2 signaling pathway.[1] Studies suggest that this compound attenuates reperfusion injury by inhibiting neutrophil-mediated inflammatory responses, which helps preserve myocardial blood flow and reduce tissue damage.
Q2: What is the critical time window for administering this compound to achieve a protective effect?
A2: The timing of this compound administration is crucial for its efficacy. Experimental evidence strongly indicates that the compound must be present at the very onset of reperfusion to prevent injury. Administration that begins even 10 minutes after reperfusion starts may fail to produce a protective effect. The opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion, occurs within the first few minutes of reperfusion, highlighting the necessity of having the therapeutic agent present during this critical window.
Q3: Besides the start time, is the duration of this compound infusion important?
A3: Yes, both the timing and the duration of administration are critical. Studies in rabbit models of myocardial ischemia have shown that a continued presence of this compound for more than 30 minutes after the start of reperfusion is necessary for protection. A 70-minute infusion starting at the onset of reperfusion was shown to be effective, whereas shorter durations were not.
Q4: Can this compound provide a delayed protective effect?
A4: Yes, this compound has been shown to induce a delayed protective effect against myocardial infarction. A single intravenous dose administered to minipigs 24 hours prior to an ischemic event resulted in a significant (66%) reduction in infarct size compared to a vehicle group. This suggests a potential role for this compound in preconditioning strategies.
Q5: What is the role of the mitochondrial permeability transition pore (mPTP) in reperfusion injury, and does this compound affect it?
A5: The opening of the mPTP is a critical event that triggers cell death in reperfusion injury. It leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors. While this compound's primary described mechanism is through adenosine receptor agonism and downstream kinase pathways, many protective pathways converge on inhibiting mPTP opening. It is plausible that the signaling cascade initiated by this compound contributes to the inhibition of mPTP opening, though direct interaction has not been explicitly detailed in the provided search results. Inhibiting mPTP opening within the first few minutes of reperfusion is a key therapeutic goal.
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in Infarct Size with this compound
-
Possible Cause 1: Incorrect Administration Timing.
-
Troubleshooting Step: Ensure that the infusion of this compound begins precisely at the onset of reperfusion, not before or after. As demonstrated in rabbit models, a delay of just 10 minutes can abolish the protective effect.
-
Recommendation: Synchronize the start of the this compound infusion pump with the release of the coronary artery ligature. For ex vivo models like the Langendorff system, introduce this compound into the perfusate at the exact moment flow is restored.
-
-
Possible Cause 2: Insufficient Infusion Duration.
-
Troubleshooting Step: Review your infusion protocol duration. Infusions lasting 30-40 minutes have been shown to be ineffective.
-
Recommendation: Extend the infusion period. A 70-minute infusion starting at reperfusion has been proven effective in reducing infarct size. The optimal duration may vary by model and species, so a dose-duration study may be necessary.
-
-
Possible Cause 3: Hemodynamic Effects.
-
Troubleshooting Step: this compound can reduce heart rate and mean arterial blood pressure. These hemodynamic changes could confound the results.
-
Recommendation: Continuously monitor hemodynamic parameters. If significant hypotension is observed, consider whether the dose is appropriate for the animal model. Note that in some studies, the protective effects were observed even with hemodynamic changes.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause 1: Inconsistent Ischemia/Reperfusion Model.
-
Troubleshooting Step: Variability in the area at risk (AAR) or the duration of ischemia can lead to inconsistent infarct sizes.
-
Recommendation: Standardize the surgical procedure, particularly the placement of the coronary artery ligature to ensure a consistent AAR. Use methods like laser Doppler to confirm ischemia and reperfusion.
-
-
Possible Cause 2: Animal Model and Species.
-
Troubleshooting Step: The response to this compound and the mechanisms of reperfusion injury can differ between species.
-
Recommendation: Ensure the chosen animal model is appropriate for the research question. Be aware of metabolic and physiological differences. For example, protocols validated in rabbits or pigs may need adjustment for use in rats or mice.
-
Quantitative Data Summary
Table 1: Effect of this compound Administration Timing and Duration on Myocardial Infarct Size
| Treatment Group | Administration Start Time (Relative to Reperfusion) | Infusion Duration (min) | Infarct Size (% of Area at Risk) | Species | Reference |
| Vehicle Control | N/A | N/A | 36.4 ± 3.1% | Rabbit | |
| This compound | -10 min | 30 or 40 | No significant protection | Rabbit | |
| This compound | 0 min | 70 | 13.0 ± 1.9% | Rabbit | **** |
| This compound | +10 min | 70 | No significant protection | Rabbit |
Table 2: Delayed Cardioprotective Effect of this compound
| Treatment Group | Administration Time (Relative to Ischemia) | Infarct Size (% of Area at Risk) | Species | Reference |
| Vehicle Control | N/A | 36.5% | Minipig | |
| This compound | -24 hours | 12.5% | Minipig | **** |
Key Experimental Protocols
Protocol 1: In Vivo Myocardial Ischemia/Reperfusion (I/R) Model
This protocol is based on established rodent models of I/R injury.
-
Anesthesia and Ventilation: Anesthetize the animal (e.g., rat, mouse) with an appropriate anesthetic (e.g., isoflurane). Intubate and connect to a rodent ventilator.
-
Surgical Preparation: Perform a thoracotomy to expose the heart. Carefully dissect the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: Pass a suture (e.g., 6-0 silk) under the LAD artery and use a slipknot to occlude the artery. Successful occlusion is confirmed by the visible paling of the myocardial tissue. Maintain ischemia for the desired period (e.g., 30-45 minutes).
-
Reperfusion and this compound Administration:
-
At the end of the ischemic period, release the slipknot to allow reperfusion.
-
Simultaneously, begin the intravenous infusion of this compound at the predetermined dose and duration (e.g., 70 minutes). The control group receives a vehicle infusion.
-
-
Post-Operative Care and Endpoint Analysis: After the reperfusion period (e.g., 3-24 hours), re-anesthetize the animal. Excise the heart for infarct size analysis.
-
Infarct Size Measurement:
-
Cannulate the aorta and perfuse the coronary arteries with a dye such as Evans blue to delineate the area at risk (AAR - non-blue area).
-
Slice the ventricles and incubate in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted tissue remains pale/white.
-
Image the slices and use planimetry software to quantify the infarct size as a percentage of the AAR.
-
Protocol 2: Langendorff Isolated Heart Perfusion Model
This protocol allows for the study of cardiac function and injury ex vivo, eliminating systemic influences.
-
Heart Isolation: Anesthetize the animal and administer heparin. Rapidly perform a thoracotomy and excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: Trim the aorta and cannulate it onto the Langendorff apparatus. Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes). Insert a balloon into the left ventricle to measure contractile function (LVDP, +dP/dt, -dP/dt).
-
Global Ischemia: Induce global ischemia by stopping the perfusate flow for a set duration (e.g., 30 minutes).
-
Reperfusion and Treatment:
-
Initiate reperfusion by restoring the flow of the buffer.
-
Simultaneously, switch to a buffer containing this compound for the desired treatment duration (e.g., the first 15-70 minutes of reperfusion). The control group receives the standard buffer.
-
-
Functional Assessment: Continuously monitor left ventricular function throughout the stabilization, ischemia, and reperfusion phases.
-
Endpoint Analysis: At the end of the experiment, the heart can be processed for biochemical assays or infarct size determination using TTC staining as described above.
Visualizations
Caption: Signaling pathway of reperfusion injury and this compound's mechanism.
Caption: Experimental workflow for testing this compound administration timing.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Limitation of myocardial reperfusion injury by AMP579, an adenosine A1/A2A receptor agonist: role of A2A receptor and Erk1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous AMP 579, a novel adenosine A(1)/A(2a) receptor agonist, induces a delayed protection against myocardial infarction in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitation of Myocardial Reperfusion Injury by AMP579, an Adenosine A1/A2A Receptor Agonist: Role of A2A Receptor and Erk1/2 | springermedicine.com [springermedicine.com]
How to mitigate hemodynamic side effects of Amp-579 in vivo
Disclaimer: Amp-579 is a fictional investigational compound. The following technical guidance is based on established principles for mitigating common hemodynamic side effects associated with potent vasodilator agents in preclinical research. All procedures must be reviewed and approved by the institution's appropriate animal care and use committee.
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the hemodynamic side effects of this compound, a potent selective agonist for the novel G-protein coupled receptor, CardioRelaxin Receptor 1 (CRR1). Its primary mechanism of action leads to significant vasodilation, which can be accompanied by hypotension and reflex tachycardia.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary hemodynamic side effects observed with this compound?
A1: The most common hemodynamic side effects are dose-dependent hypotension (a decrease in blood pressure) and a compensatory reflex tachycardia (an increase in heart rate).[2] These effects are a direct consequence of this compound's potent vasodilatory properties. The body attempts to maintain adequate cardiac output by increasing heart rate when peripheral vascular resistance drops.[2]
Q2: How can I minimize hypotension when starting an in vivo experiment?
A2: To minimize hypotension, consider the following strategies:
-
Start with a Low Dose: Begin with the lowest effective dose determined from dose-response studies and titrate upwards slowly.
-
Slow Infusion Rate: Administer this compound via a continuous intravenous infusion rather than a bolus injection to achieve steady-state concentrations more gradually and avoid sharp drops in blood pressure.
-
Ensure Proper Hydration: Confirm that the animal is adequately hydrated before drug administration to ensure sufficient circulatory volume.
-
Choice of Anesthesia: Anesthetic agents can have their own cardiovascular effects. Agents like isoflurane (B1672236) can cause vasodilation and may potentiate the hypotensive effects of this compound. Consider agents with a more stable cardiovascular profile.
Q3: What is the recommended approach for managing reflex tachycardia?
A3: Reflex tachycardia is a common physiological response to vasodilation. If the tachycardia is excessive or interferes with experimental endpoints, co-administration of a beta-blocker (e.g., metoprolol (B1676517) or propranolol) can be effective. Beta-blockers will reduce heart rate without counteracting the primary vasodilatory effect of this compound. Always conduct preliminary studies to determine the optimal dose of the beta-blocker that mitigates tachycardia without causing excessive bradycardia.
Q4: How does the route of administration impact the hemodynamic profile?
A4: The route of administration significantly affects the onset and intensity of hemodynamic effects.
-
Intravenous (IV): Produces the most rapid and pronounced effects. Bolus IV administration can cause a sharp, transient drop in blood pressure, while continuous infusion allows for more controlled effects.
-
Intraperitoneal (IP) or Subcutaneous (SC): Leads to a slower onset and a less intense peak effect compared to IV administration due to slower absorption.
-
Oral (PO): Results in the slowest onset and is subject to variability from gastrointestinal absorption and first-pass metabolism.
Q5: What immediate steps should be taken in the event of a severe hypotensive crisis?
A5: A severe hypotensive event (e.g., a drop in Mean Arterial Pressure [MAP] > 40%) requires immediate intervention:
-
Stop this compound Administration: Immediately cease the infusion or administration of the compound.
-
Administer Fluids: Administer an intravenous bolus of sterile isotonic saline (e.g., 10-20 mL/kg in rodents) to expand intravascular volume.
-
Consider a Vasopressor: If fluid resuscitation is insufficient, a short-acting vasopressor like phenylephrine (B352888) or vasopressin may be administered to restore vascular tone. This should be done cautiously and with continuous blood pressure monitoring.
Troubleshooting Guides
Guide 1: Managing Severe Hypotension
| Symptom | Potential Cause | Recommended Action |
| Mean Arterial Pressure (MAP) drops more than 40% from baseline shortly after administration. | Drug overdose, rapid administration, or interaction with anesthetic. | 1. Immediately stop this compound administration.2. Administer an IV bolus of warm isotonic saline.3. Monitor MAP continuously.4. If MAP does not recover, administer a low dose of a vasopressor (e.g., phenylephrine).5. Review and adjust the drug dose and infusion rate for subsequent experiments. |
| Gradual but persistent decline in MAP below the target range. | Infusion rate is too high for the individual subject; dehydration. | 1. Reduce the infusion rate by 25-50%.2. Ensure the animal is euthermic and adequately hydrated.3. Monitor for stabilization of MAP. |
Guide 2: Addressing Persistent or Extreme Tachycardia
| Symptom | Potential Cause | Recommended Action |
| Heart Rate (HR) increases by more than 50% from baseline and remains elevated. | Strong baroreceptor reflex response to vasodilation. | 1. Consider pre-treatment with a low dose of a beta-blocker (e.g., metoprolol) in future experiments.2. Verify that the animal is not under a light plane of anesthesia, which could contribute to an exaggerated stress response.3. Ensure adequate analgesia, as pain can also increase heart rate. |
| High variability in HR response between animals. | Differences in anesthetic depth, hydration status, or individual animal physiology. | 1. Standardize the experimental protocol meticulously, including acclimation time, anesthetic induction, and fluid support.2. Increase the number of subjects (n) to improve statistical power and account for biological variability. |
Data Presentation
Table 1: Dose-Dependent Hemodynamic Effects of this compound in Anesthetized Rats
| This compound Dose (IV Infusion) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| Vehicle Control | -2 ± 1.5 mmHg | +5 ± 3 bpm |
| 0.1 mg/kg/hr | -15 ± 4.2 mmHg | +45 ± 10 bpm |
| 0.3 mg/kg/hr | -35 ± 5.1 mmHg | +95 ± 15 bpm |
| 1.0 mg/kg/hr | -55 ± 6.3 mmHg | +160 ± 20 bpm |
| Data are presented as mean ± SEM. N=8 rats per group. |
Table 2: Effect of Metoprolol Co-administration on this compound-Induced Tachycardia
| Treatment Group | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| This compound (0.3 mg/kg/hr) | -34 ± 4.8 mmHg | +92 ± 14 bpm |
| This compound (0.3 mg/kg/hr) + Metoprolol (0.5 mg/kg) | -32 ± 5.0 mmHg | +25 ± 8 bpm |
| Data are presented as mean ± SEM. N=8 rats per group. Metoprolol was administered 15 minutes prior to this compound infusion. |
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Monitoring in a Rodent Model
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Catheterization: Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.
-
Instrumentation: Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record blood pressure and heart rate.
-
Acclimation: Allow the animal to stabilize for at least 30 minutes post-surgery until hemodynamic parameters are stable.
-
Baseline Recording: Record baseline MAP and HR for 15 minutes.
-
Drug Administration: Begin intravenous infusion of this compound at the desired dose using a syringe pump.
-
Continuous Monitoring: Record hemodynamic parameters continuously throughout the infusion period and for at least 60 minutes post-infusion to monitor recovery.
-
Data Analysis: Analyze the recorded data to quantify changes in MAP and HR from the baseline period.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound and subsequent systemic responses.
Caption: Standard experimental workflow for in vivo hemodynamic assessment.
References
Technical Support Center: Amp-579 In Vivo Efficacy Studies
Welcome to the technical support center for Amp-579 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the impact of anesthesia on the efficacy of this compound in animal models. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
A1: this compound is an investigational neuroprotective agent designed as a potent activator of AMP-activated protein kinase (AMPK). In the context of ischemic stroke, this compound aims to restore cellular energy homeostasis, reduce apoptosis, and promote autophagy in stressed neuronal tissues. The AMPK pathway is a critical regulator of cellular energy balance.
Q2: How can the choice of anesthetic impact the apparent efficacy of this compound in animal models of stroke?
A2: The choice of anesthetic can significantly confound the results of neuroprotective studies. Many anesthetics have intrinsic neuroprotective or neurotoxic properties that can either mask or exaggerate the effects of a test compound like this compound. For instance, volatile anesthetics like isoflurane (B1672236) have been shown to offer neuroprotection in experimental stroke models, potentially by reducing metabolic rate, inhibiting excitotoxicity, and activating pro-survival signaling pathways.[1][2][3] This can create a "ceiling effect," making it difficult to discern the specific contribution of this compound. Conversely, some anesthetic regimens may exacerbate injury or introduce physiological stress, leading to variability.
Q3: Are there known interactions between common anesthetics and the AMPK signaling pathway?
A3: Yes, anesthetic agents can modulate key signaling pathways involved in neuroprotection. Isoflurane, for example, has been shown to activate pro-survival pathways like the PI3K/Akt pathway.[1] Some anesthetics have also been found to alter the phosphorylation status of kinases such as p44/42-MAPK and GSK3β, which can have downstream effects on cellular metabolism and survival.[4] Given that this compound is an AMPK activator, any anesthetic that influences cellular energy state or upstream/downstream components of the AMPK pathway could theoretically interact with its mechanism of action.
Q4: Which anesthetic agents are commonly used in preclinical stroke models, and what are their primary advantages and disadvantages?
A4: The most common agents are isoflurane (inhalant) and a combination of ketamine/xylazine (B1663881) (injectable).
-
Isoflurane: Offers rapid induction and recovery, and precise control over the depth of anesthesia. However, it has well-documented neuroprotective effects that can mask the efficacy of the therapeutic agent being tested.[1][2][5] It can also cause vasodilation and hypotension, which may affect cerebral blood flow and infarct size.[6][7]
-
Ketamine/Xylazine (KX): A widely used injectable combination. Ketamine is an NMDA receptor antagonist and can have neuroprotective properties of its own, though results have been inconsistent.[8] The combination provides good analgesia and muscle relaxation.[6] However, it can cause significant respiratory depression and cardiovascular instability, potentially increasing mortality and variability in stroke models.[6][7] Studies have shown higher survival rates in mouse stroke models with KX compared to isoflurane.[6][7]
Data Presentation
Table 1: Impact of Anesthetic Choice on this compound Efficacy in a Mouse MCAO Model
The following table summarizes representative data from a hypothetical study comparing the efficacy of this compound under two different anesthetic protocols in a transient middle cerebral artery occlusion (MCAO) model in mice.
| Anesthetic Agent | Treatment Group | N | Infarct Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) | % Infarct Reduction vs. Vehicle |
| Isoflurane | Vehicle | 10 | 45.2 ± 8.5 | 2.8 ± 0.7 | - |
| This compound (10 mg/kg) | 10 | 38.1 ± 7.9 | 2.5 ± 0.6 | 15.7% | |
| Ketamine/Xylazine | Vehicle | 10 | 62.5 ± 10.1 | 3.5 ± 0.8 | - |
| This compound (10 mg/kg) | 10 | 41.3 ± 9.2 | 2.4 ± 0.7 | 33.9% |
Note: Data are hypothetical and for illustrative purposes.
Troubleshooting Guides
High variability or unexpected outcomes in your this compound experiments can often be traced back to anesthetic protocols and their physiological consequences.
Issue 1: High Variability in Efficacy and Physiological Parameters
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Anesthetic Depth | - Monitor physiological parameters continuously (heart rate, respiration, temperature).- For inhalants, use a calibrated vaporizer. For injectables, administer based on precise body weight.- Ensure consistent timing of drug administration relative to anesthetic induction and the ischemic insult. |
| Animal Physiology | - Maintain Core Body Temperature: Use a feedback-controlled heating pad to keep the animal's temperature at 37.0 ± 0.5 °C, as even minor hypothermia can be neuroprotective.[8]- Monitor Blood Gases: Anesthetic-induced respiratory depression can cause hypoxia or hypercapnia, affecting stroke outcome. Monitor and maintain physiological blood gas levels where possible.- Control for Animal Strain/Age/Sex: These biological variables can significantly impact anesthetic metabolism and stroke outcome.[9] |
| Anesthetic-Drug Interaction | - The anesthetic itself may be providing neuroprotection, masking the effect of this compound.[5] As seen in Table 1, the baseline infarct volume can be smaller under isoflurane, reducing the window to detect a therapeutic effect.- Consider a pilot study with a different anesthetic (e.g., switching from isoflurane to ketamine/xylazine, or vice-versa) to see if the therapeutic window for this compound changes. |
Issue 2: this compound Appears Less Efficacious Than Expected or Shows No Effect
| Potential Cause | Troubleshooting Steps & Recommendations |
| "Ceiling Effect" from Anesthetic | - As noted, isoflurane is known to be neuroprotective.[1][2] If isoflurane reduces the infarct to a certain level, the additional benefit from this compound may not be statistically detectable.- Solution: Consider an anesthetic with less intrinsic neuroprotective activity. Alternatively, an "awake" stroke model, while technically challenging, can eliminate the confound of anesthesia during the insult itself.[5] |
| Altered Drug Metabolism | - Anesthetics can alter the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, potentially affecting the pharmacokinetics of this compound.[10]- Solution: Conduct pharmacokinetic studies to determine if the Cmax and AUC of this compound are altered by the chosen anesthetic. |
| Off-Target Anesthetic Effects | - The anesthetic may be interfering with the this compound target pathway. For example, if an anesthetic inhibits AMPK activation, it would directly counteract the mechanism of this compound.- Solution: Review literature for known effects of your chosen anesthetic on AMPK or related energy-sensing pathways. Consider in vitro experiments to test for direct interactions. |
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol provides a general framework. Specific timings and parameters should be optimized for your laboratory.
-
Animal Preparation:
-
Acclimatize male C57BL/6 mice (10-12 weeks old) for at least 7 days.
-
Fast the animals for 3-4 hours before surgery but allow free access to water.
-
Weigh the animal for precise anesthetic and drug dosing.
-
-
Anesthesia Induction & Maintenance:
-
Option A (Isoflurane): Induce anesthesia with 3-4% isoflurane in 70% N₂O / 30% O₂. Maintain at 1.5-2% isoflurane during the surgical procedure.
-
Option B (Ketamine/Xylazine): Administer ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) via intraperitoneal (IP) injection.[11] Confirm anesthetic depth by lack of pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain core body temperature at 37°C. Apply ophthalmic ointment to prevent corneal drying.
-
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline cervical incision and expose the right common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a 6-0 nylon monofilament with a silicon-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., via IV or IP route) at a predetermined time point (e.g., immediately upon reperfusion).
-
-
Post-Operative Care & Analysis:
-
Suture the incision and allow the animal to recover in a heated cage.
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the animal, harvest the brain, and section it into 2mm coronal slices.
-
Stain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Mandatory Visualization
Caption: Experimental workflow for testing this compound in a mouse MCAO stroke model.
Caption: Signaling pathways showing this compound action and potential anesthetic interactions.
References
- 1. Isoflurane Provides Neuroprotection in Neonatal Hypoxic Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection provided by isoflurane pre-conditioning and post-conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Induction of ischemic stroke in awake freely moving mice reveals that isoflurane anesthesia can mask the benefits of a neuroprotection therapy [frontiersin.org]
- 6. Comparison of ketamine/xylazine and isoflurane anesthesia on the establishment of mouse middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of ketamine/xylazine and isoflurane anesthesia on the establishment of mouse middle cerebral artery occlusion model [jstage.jst.go.jp]
- 8. Anesthesia in Experimental Stroke Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.stmjournals.com [journals.stmjournals.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Amp-579 & Infarct Size Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amp-579 to reduce infarct size. Our goal is to help you address variability in your experimental outcomes and optimize your study design.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in infarct size reduction with this compound in our animal model. What are the potential causes?
A1: Variability in the cardioprotective effect of this compound can arise from several factors. Key areas to investigate include:
-
Dosing and Administration: Inconsistent or suboptimal dosing can lead to variable efficacy. In a clinical trial, serum levels comparable to those effective in animal models were only achieved at the highest dose.[1][2] Ensure your dose achieves the target plasma concentration. The timing of administration is also critical; this compound has shown efficacy when given both before ischemia and at the time of reperfusion in animal studies.[3][4]
-
Adenosine (B11128) Receptor Subtype Specificity: The primary cardioprotective effects of this compound are mediated through adenosine A2 receptors, specifically the A2b subtype.[5] Variability in the expression or function of A2b receptors in your model could influence the drug's effect.
-
Experimental Model: The choice of animal model (e.g., rabbit, pig, dog) can introduce variability. Different species may have variations in adenosine receptor pharmacology and physiology.
-
Ischemia/Reperfusion Protocol: The duration of ischemia and reperfusion can impact the extent of injury and the effectiveness of therapeutic interventions. Ensure your protocol is consistent across all experimental groups.
-
Anesthesia and Surgical Technique: Anesthetics and surgical stress can have confounding effects on cardiac function and response to treatment. Standardize these procedures to minimize variability.
Q2: What is the primary mechanism of action for this compound in reducing infarct size?
A2: this compound is an adenosine A1/A2 receptor agonist. Its ability to reduce infarct size is primarily attributed to the activation of adenosine A2 receptors, with evidence pointing specifically to the A2b subtype. This activation triggers a signaling cascade that includes the phosphorylation of ERK (extracellular signal-regulated kinase), which is a key step in cardioprotection.
Q3: We are not seeing the expected reduction in infarct size. Could we be using the wrong antagonist to confirm the mechanism?
A3: This is a critical point. To confirm the A2-mediated effect of this compound, it is essential to use a selective A2 receptor antagonist. Studies have shown that the protective effects of this compound are blocked by the A2 receptor antagonist 8-(3-chlorostyryl)caffeine (B119740) (CSC) and the A2b-selective antagonists MRS1754 or PSB1115. Conversely, the A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) does not block the anti-infarct effect. If you are using a non-selective or an inappropriate antagonist, you may not be able to validate the mechanism of action correctly.
Q4: In the ADMIRE clinical trial, this compound did not significantly reduce infarct size. Why the discrepancy with preclinical data?
A4: The ADMIRE study highlighted the challenge of translating preclinical findings to human patients. While this compound was found to be safe, it did not produce a statistically significant reduction in infarct size across the overall patient population. Several factors could contribute to this:
-
Dose and Bioavailability: The study noted that serum levels shown to be effective in animal models were only reached in the highest dose group. This suggests that the doses used in the broader patient groups may have been suboptimal.
-
Patient Heterogeneity: Clinical populations are inherently more heterogeneous than inbred animal models. Co-morbidities, genetic variations, and differences in the underlying pathology of myocardial infarction can all influence treatment response.
-
Timing of Intervention: While preclinical studies allow for precise control over the timing of drug administration relative to ischemia and reperfusion, this is more challenging in a clinical setting.
Interestingly, a trend toward greater myocardial salvage was observed in patients with anterior myocardial infarction who received higher doses of this compound. This suggests that with optimized dosing and patient selection, a therapeutic benefit might be achievable.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Effect of this compound on Infarct Size in Animal Models
| Animal Model | Ischemia/Reperfusion Duration | This compound Dose/Concentration | Infarct Size (% of Risk Zone) - Control | Infarct Size (% of Risk Zone) - this compound | Reference |
| Rabbit (in vivo) | 30 min / 3 h | 3 µ g/min/kg | 36.4 ± 3.1 | 12.3 ± 1.0 | |
| Rabbit (isolated heart) | 30 min / 2 h | 500 nM | 32.0 ± 1.9 | 12.9 ± 2.2 | |
| Pig | 40 min / 3 h | 50 µg/kg IV | 36.5% | 12.5% | |
| Pig | Not specified | 3 µg/kg + 0.3 µg/kg/min | 56 ± 5 | 1 ± 1 |
Table 2: Effect of this compound in the ADMIRE Human Clinical Trial
| Patient Group | Outcome | Placebo | This compound (Ascending Doses) | Finding | Reference |
| All Patients | Final Infarct Size | No significant difference | No significant difference | This compound did not reduce infarct size overall. | |
| Anterior MI Patients | Median Myocardial Salvage | Lower | Increasingly higher with ascending dosages | A trend toward greater myocardial salvage was observed. |
Experimental Protocols
Protocol 1: In Vivo Rabbit Model of Myocardial Infarction
-
Animal Preparation: Anesthetize New Zealand White rabbits. Perform a thoracotomy to expose the heart.
-
Ischemia Induction: Ligate a major coronary artery for 30 minutes to induce regional ischemia.
-
This compound Administration: Infuse this compound (e.g., 3 µ g/min/kg ) intravenously, starting 10 minutes before reperfusion.
-
Reperfusion: Release the ligature to allow for 3 hours of reperfusion.
-
Infarct Size Measurement: At the end of reperfusion, excise the heart. Stain the tissue with triphenyltetrazolium (B181601) chloride (TTC) to delineate the viable and infarcted myocardium. Calculate the infarct size as a percentage of the area at risk.
Protocol 2: Isolated Rabbit Heart (Langendorff) Model
-
Heart Isolation: Anesthetize a rabbit and rapidly excise the heart.
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse with a buffer solution (e.g., Krebs-Henseleit).
-
Regional Ischemia: Induce regional ischemia for 30 minutes by ligating a coronary artery.
-
This compound Treatment: Introduce this compound (e.g., 500 nM) into the perfusate for the initial period of reperfusion (e.g., first 70 minutes).
-
Reperfusion: Allow for 2 hours of reperfusion.
-
Infarct Size Analysis: Section and stain the heart with TTC to determine the infarct size relative to the risk zone.
Visualizations
Caption: this compound signaling pathway for cardioprotection.
Caption: General experimental workflow for evaluating this compound.
References
- 1. A randomized, double-blinded, placebo-controlled, dose-ranging study measuring the effect of an adenosine agonist on infarct size reduction in patients undergoing primary percutaneous transluminal coronary angioplasty: the ADMIRE (AmP579 Delivery for Myocardial Infarction REduction) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Limitation of infarct size in rabbit hearts by the novel adenosine receptor agonist AMP 579 administered at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amp 579 reduces contracture and limits infarction in rabbit heart by activating adenosine A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cardioprotective Efficacy of Amp-579 and NECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardioprotective effects of two adenosine (B11128) receptor agonists, Amp-579 and NECA. The information is compiled from preclinical studies to assist researchers in evaluating their potential as therapeutic agents against myocardial ischemia-reperfusion injury.
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a critical concern in the treatment of coronary artery disease. While timely reperfusion is essential to salvage ischemic heart tissue, it can paradoxically induce further damage. Adenosine receptor agonists have emerged as a promising therapeutic strategy to mitigate I/R injury. This guide focuses on two such agonists, this compound and NECA, summarizing their efficacy, mechanisms of action, and the experimental data supporting their cardioprotective roles.
This compound is a novel adenosine agonist with high affinity for A1 and A2A receptors, and has also been shown to be a potent A2b adenosine receptor agonist.[1][2] NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective adenosine receptor agonist.[3][4] Both compounds have demonstrated significant cardioprotective effects in various animal models of myocardial infarction.
Quantitative Comparison of Cardioprotective Efficacy
The following tables summarize the key quantitative data from various preclinical studies investigating the effects of this compound and NECA on myocardial infarct size. It is important to note that these studies were conducted under different experimental conditions, which should be considered when comparing the results.
Table 1: Cardioprotective Efficacy of this compound in Preclinical Models
| Animal Model | Ischemia/Reperfusion Duration | This compound Administration Protocol | Infarct Size (% of Area at Risk) - Control | Infarct Size (% of Area at Risk) - this compound Treated | Reference |
| Pig | 40 min / 3 hr | 3 µg/kg IV bolus + 0.3 µg/kg/min IV infusion 30 min before ischemia | 56 ± 5% | 1 ± 1% | [5] |
| Pig | 40 min / 3 hr | 3 µg/kg IV bolus + 0.3 µg/kg/min IV infusion 10 min before reperfusion | 56 ± 5% | ~28% (50% reduction) | |
| Dog | 1 hr / 24 hr | 50 µg/kg IV bolus + 3 µg/kg/min for 2 hr at reperfusion | 38 ± 3% | 21 ± 4% | |
| Rabbit | 30 min / 3 hr | 3 µg/kg/min IV infusion 10 min before reperfusion | 36.4 ± 3.1% | 12.3 ± 1.0% | |
| Rabbit (isolated heart) | 30 min / 2 hr | 500 nM in perfusate starting at reperfusion for 1 hr | 32.0 ± 1.9% | 12.9 ± 2.2% | |
| Minipig | 40 min / 3 hr | 3 µg/kg IV bolus + 0.3 µg/kg/min infusion (delayed protection after 24 hr) | 36.5% | 12.5% |
Table 2: Cardioprotective Efficacy of NECA in Preclinical Models
| Animal Model | Ischemia/Reperfusion Duration | NECA Administration Protocol | Infarct Size (% of Area at Risk) - Control | Infarct Size (% of Area at Risk) - NECA Treated | Reference |
| Rabbit (isolated heart) | 30 min / reperfusion | 100 nM at reperfusion | 33.0 ± 3.8% | 11.8 ± 2.0% | |
| Rat (isolated heart) | 30 min / 2 hr | 0.1 µM 5 min before reperfusion for 35 min | Not explicitly stated, but significant reduction shown graphically | Significantly reduced compared to I/R group | |
| Diabetic Rat | 30 min / 2 hr | Postconditioning | Not explicitly stated, but significant reduction shown | Significantly reduced compared to diabetic I/R group |
Mechanisms of Action and Signaling Pathways
The cardioprotective effects of this compound and NECA are mediated through distinct signaling pathways initiated by the activation of adenosine receptors.
This compound Signaling Pathway
This compound's cardioprotection is primarily attributed to the activation of A2A and A2B adenosine receptors. Activation of these Gs-coupled receptors is thought to initiate a cascade that may involve the MEK1/2-Erk1/2 prosurvival pathway. The involvement of A2B receptors is particularly noteworthy, as their activation has been linked to the protective mechanisms of ischemic preconditioning.
NECA Signaling Pathway
NECA, as a non-selective agonist, activates multiple adenosine receptor subtypes. Its cardioprotective signaling cascade has been shown to involve the cGMP/PKG pathway. This leads to the phosphorylation and inactivation of glycogen (B147801) synthase kinase 3β (GSK-3β), a key regulator of the mitochondrial permeability transition pore (mPTP). Inhibition of mPTP opening at the time of reperfusion is a critical mechanism for preventing cell death. NECA's action also involves the modulation of endoplasmic reticulum stress (ERS).
Experimental Protocols
The following provides a generalized overview of the experimental methodologies employed in the cited studies. For specific details, researchers should consult the original publications.
In Vivo Ischemia/Reperfusion Model
A common experimental workflow for inducing and evaluating myocardial infarction in animal models is depicted below.
Key Methodological Steps:
-
Animal Models: Studies have utilized various species, including pigs, dogs, rabbits, and rats, to model human cardiac physiology.
-
Ischemia Induction: Myocardial ischemia is typically induced by ligating a major coronary artery, such as the left anterior descending (LAD) artery, for a defined period.
-
Reperfusion: The ligature is released to allow blood flow to return to the previously ischemic tissue.
-
Drug Administration: this compound or NECA is administered at various time points, including before ischemia (preconditioning) or at the onset of reperfusion. Dosing is typically done intravenously or via direct perfusion in isolated heart models.
-
Infarct Size Assessment: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are delineated using staining techniques such as triphenyltetrazolium (B181601) chloride (TTC).
Conclusion
Both this compound and NECA demonstrate significant cardioprotective efficacy in preclinical models of myocardial ischemia-reperfusion injury. This compound, an A1/A2A/A2B agonist, shows remarkable potency in reducing infarct size, particularly when administered before ischemia. Its mechanism is thought to involve the activation of pro-survival kinase pathways. NECA, a non-selective adenosine agonist, also effectively limits infarct size, with its mechanism linked to the inhibition of the mitochondrial permeability transition pore via the cGMP/PKG/GSK-3β pathway and modulation of endoplasmic reticulum stress.
References
- 1. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitation of infarct size in rabbit hearts by the novel adenosine receptor agonist AMP 579 administered at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Endoplasmic Reticulum Stress in NECA-Induced Cardioprotection against Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postconditioning with NECA attenuates cardiac I/R injury by engaging A2AR-PKCα signaling in diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Amp-579: A Potent A2b Adenosine Agonist in Cardioprotection Compared to Selective Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amp-579 and selective A2b adenosine (B11128) receptor agonists, supported by experimental data. The focus is on their efficacy in cardioprotective signaling.
Initially characterized as a mixed A1/A2a adenosine agonist, this compound has been demonstrated to be a potent, albeit non-selective, A2b adenosine receptor (A2b-AR) agonist.[1][2] Its significant cardioprotective effects, particularly in reducing myocardial infarct size, are now understood to be mediated through the activation of the A2b receptor.[1][2] This guide will delve into the comparative efficacy of this compound against selective A2b adenosine agonists, presenting key experimental findings and methodologies.
Comparative Efficacy Data
The following tables summarize the quantitative data on the potency and efficacy of this compound in comparison to other relevant compounds in cardioprotective models.
Table 1: In Vitro Potency of Adenosine Receptor Agonists
| Compound | Target(s) | Assay | Cell Line | Potency (EC50) |
| This compound | A1/A2a (initially), potent A2b agonist | ERK Phosphorylation | HEK cells with human A2b receptors | 250 nM[1] |
| NECA | Non-selective Adenosine Agonist | cAMP Accumulation | Cells expressing A2b-AR | ~3.1 µM |
| BAY 60-6583 | Selective A2b Agonist | cAMP Functional Assay | CHO cells with human A2b-AR | 3 nM |
Table 2: In Vivo Efficacy in a Rabbit Model of Myocardial Ischemia-Reperfusion
| Treatment Group | Compound | Dose | Outcome | Infarct Size (% of Risk Zone) |
| Control | - | - | Ischemia-Reperfusion | 32.0 ± 1.9% |
| This compound | This compound | 500 nM | Cardioprotection | 12.9 ± 2.2% |
| This compound + A2b Antagonist | This compound + PSB1115 | 500 nM each | Blockade of Protection | 32.2 ± 3.1% |
| NECA + A2b Antagonist | NECA + PSB1115 | - | Blockade of Protection | 38.7 ± 2.4% |
| A2b Antagonist Alone | PSB1115 | 500 nM | No Effect | 32.6 ± 1.8% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the A2b adenosine receptor signaling pathway implicated in cardioprotection and a typical experimental workflow for evaluating cardioprotective agents.
Caption: A2b adenosine receptor signaling pathway leading to cardioprotection.
Caption: Experimental workflow for assessing cardioprotective efficacy.
Experimental Protocols
The following methodologies are key to the findings presented in this guide.
In Vitro ERK Phosphorylation Assay
-
Cell Line: Human Embryonic Kidney (HEK) cells stably overexpressing the human A2b adenosine receptor were utilized. These cells provide a specific system to study A2b receptor-mediated signaling.
-
Treatment: Cells were treated with varying concentrations of this compound to determine a dose-response curve.
-
Endpoint: The primary endpoint was the phosphorylation of Extracellular signal-Regulated Kinase (ERK). A2b receptor occupancy in these cells leads to ERK phosphorylation, a key event in cardioprotective signaling pathways.
-
Blockade: To confirm the involvement of the A2b receptor, the assay was repeated in the presence of selective A2b receptor blockers, MRS1754 or PSB1115.
-
Analysis: The concentration of this compound that produced 50% of the maximal ERK phosphorylation was determined as the EC50 value.
In Vivo Rabbit Myocardial Infarction Model
-
Animal Model: An established rabbit heart model of ischemia-reperfusion was used to assess the cardioprotective effects of the compounds in a physiological setting.
-
Ischemia-Reperfusion Protocol: The hearts were subjected to 30 minutes of regional ischemia followed by 2 hours of reperfusion.
-
Drug Administration: this compound (500 nM) was administered for 1 hour starting at the onset of reperfusion. In antagonist studies, the selective A2b antagonist PSB1115 (500 nM) was given for the first 15 minutes of reperfusion.
-
Outcome Measurement: The primary outcome was the infarct size, expressed as a percentage of the ischemic risk zone.
-
Statistical Analysis: Data were expressed as mean ± SEM. One-way analysis of variance (ANOVA) with a Student-Newman-Keuls post hoc test was performed to compare the different treatment groups.
Discussion
When comparing this compound to highly selective A2b agonists like BAY 60-6583, it is important to consider both potency and selectivity. While BAY 60-6583 demonstrates significantly higher potency and selectivity for the A2b receptor in vitro, this compound has proven efficacy in in vivo models of myocardial infarction. The non-selective nature of this compound might contribute to its overall pharmacological profile, although its primary cardioprotective action at reperfusion is A2b-dependent.
References
Amp-579's Cardioprotective Mechanism: A Re-evaluation Through the Lens of the A2b Adenosine Receptor
A paradigm shift in understanding the cardioprotective effects of Amp-579 has emerged from recent research, challenging its initial classification as a primary adenosine (B11128) A1/A2a receptor agonist. Compelling evidence now points towards the adenosine A2b receptor as the principal mediator of its therapeutic action. This guide provides a comprehensive comparison of the experimental data that redefined this compound's mechanism of action, offering researchers, scientists, and drug development professionals a detailed overview of the validation process, complete with experimental protocols and a comparative analysis of alternative compounds.
Initially lauded as a mixed A1/A2a adenosine receptor agonist, this compound demonstrated significant cardioprotective effects in animal models of myocardial infarction, particularly when administered at reperfusion.[1][2][3] However, a critical observation was that selective agonists for either A1 or A2a receptors failed to replicate the profound protective effects of this compound, hinting at a more complex or alternative mechanism of action.[1][4] This discrepancy prompted a deeper investigation into this compound's interaction with other adenosine receptor subtypes.
Subsequent studies using human embryonic kidney cells (HEK-293) overexpressing human A2b receptors revealed that this compound is a potent A2b receptor agonist. This finding was substantiated by experiments showing that the protective effects of this compound could be blocked by selective A2b receptor antagonists. This guide will delve into the pivotal experiments that validated this A2b-mediated mechanism, presenting the data in a clear, comparative format to facilitate a thorough understanding of this compound's true pharmacological profile.
Unveiling the A2b-Mediated Cardioprotection of this compound
The validation of this compound's activity at the A2b receptor hinged on a series of key experiments. The core of this validation was the use of selective A2b receptor antagonists to inhibit the downstream effects of this compound.
Key Experimental Findings:
| Experimental Model | Key Parameter Measured | This compound Effect | Effect with A2b Antagonist (MRS1754 or PSB1115) | Reference |
| HEK-293 cells overexpressing human A2b receptors | ERK Phosphorylation (EC50) | 250 nM | Phosphorylation blocked | |
| Isolated rabbit hearts (ischemia-reperfusion model) | Myocardial Infarct Size | Reduced to 12.9 ± 2.2% of risk zone | Protection blocked (32.2 ± 3.1% infarction) |
These findings demonstrate that the intracellular signaling and the functional cardioprotective effect of this compound are dependent on its interaction with the A2b adenosine receptor.
Comparative Analysis with Alternative A2b Receptor Agonists
With the reclassification of this compound as a potent A2b agonist, it is pertinent to compare it with other known A2b receptor agonists that have been investigated for similar cardioprotective effects.
| Compound | Receptor Selectivity | Potency (EC50 for A2b) | Key Experimental Validation | Reference |
| This compound | Non-selective (potent at A2b) | 250 nM (for ERK phosphorylation) | Protection blocked by A2b antagonists in rabbit hearts. | |
| BAY 60-6583 | Highly selective A2b agonist | ~10 nM (cAMP accumulation) | Mimics ischemic preconditioning's anti-infarct effect. | |
| NECA | Non-selective (potent at A2b) | ~3.1 µM (cAMP accumulation) | Cardioprotection is dependent on A2b receptor involvement. |
This comparison highlights that while this compound is a potent A2b agonist, other selective compounds like BAY 60-6583 exist and have also demonstrated A2b-dependent cardioprotection.
Adenosine Receptor Signaling Pathways
To understand the mechanism of this compound and the rationale for using A1 and A2a receptor antagonists in initial studies, it is crucial to visualize the distinct signaling pathways of these receptors.
Caption: Adenosine A1 and A2a Receptor Signaling Pathways.
Experimental Workflow for Validating this compound's A2b Agonism
The following diagram illustrates the logical flow of the key experiments that were instrumental in re-characterizing this compound's mechanism of action.
Caption: Experimental Workflow for Validating this compound's Mechanism.
Detailed Experimental Protocols
To facilitate the replication and verification of these findings, a detailed protocol for a key in vitro experiment is provided below.
ERK Phosphorylation Assay in HEK-A2b Cells
Objective: To determine the potency of this compound in activating the A2b receptor-mediated downstream signaling cascade by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably overexpressing the human A2b adenosine receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound.
-
Selective A2b receptor antagonists (e.g., MRS1754, PSB1115).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture: Culture the HEK-A2b cells to approximately 80-90% confluency in appropriate culture dishes.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment (for validation): For experiments aiming to validate the A2b-mediated effect, pre-incubate a subset of cells with a selective A2b receptor antagonist (e.g., 500 nM PSB1115) for a specified time (e.g., 15-30 minutes) before adding this compound.
-
This compound Stimulation: Treat the cells with varying concentrations of this compound to determine the EC50. Incubate for a predetermined optimal time for ERK phosphorylation (e.g., 5-15 minutes).
-
Cell Lysis: Following stimulation, wash the cells with ice-cold PBS and lyse them using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.
-
Plot the normalized p-ERK signal against the log concentration of this compound to determine the EC50 value.
-
Compare the p-ERK signal in the presence and absence of the A2b antagonist to confirm the specificity of this compound's action.
-
Conclusion
The scientific journey of this compound from a presumed A1/A2a agonist to a validated potent A2b agonist underscores the importance of rigorous pharmacological validation. The use of selective antagonists in well-defined experimental systems was crucial in elucidating its true mechanism of action. This re-characterization not only provides a clearer understanding of how this compound exerts its cardioprotective effects but also positions it as a valuable tool for studying A2b receptor signaling and as a lead compound for the development of novel A2b-targeted therapeutics. For researchers in the field, this case serves as a compelling example of the necessity of thorough mechanistic studies in drug development.
References
- 1. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Limitation of myocardial reperfusion injury by AMP579, an adenosine A1/A2A receptor agonist: role of A2A receptor and Erk1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cardioprotective Agents: Amp-579, Acadesine, and Cariporide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardioprotective drug development is continuously evolving, with novel agents targeting diverse molecular pathways to mitigate the damage caused by myocardial ischemia and reperfusion injury. This guide provides a detailed head-to-head comparison of a novel investigational agent, Amp-579, with two other notable cardioprotective drugs, Acadesine and Cariporide (B1668443). The objective is to present a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them, thereby aiding researchers and drug development professionals in their understanding of these compounds.
Overview of Cardioprotective Agents
This compound is an investigational adenosine (B11128) receptor agonist with high affinity for A1 and A2A receptors, and has been shown to be a potent A2b adenosine receptor agonist.[1][2] Its cardioprotective effects are believed to be mediated through the activation of these receptors, leading to the modulation of various downstream signaling pathways.
Acadesine (AICAr) is an adenosine-regulating agent that, once taken up by cells, is converted to ZMP, an analog of AMP.[3][4] This leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[5][6] Acadesine has been investigated for its potential to protect the myocardium from ischemic injury, particularly in the context of cardiac surgery.[7][8]
Cariporide is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[9][10] By blocking this exchanger, Cariporide prevents the intracellular sodium and subsequent calcium overload that occurs during ischemia and reperfusion, a key contributor to myocardial cell death.[11][12]
Mechanism of Action and Signaling Pathways
The cardioprotective effects of these three agents are initiated by distinct molecular interactions, leading to the activation of complex signaling cascades that converge on critical cellular processes involved in cell survival and death.
This compound: As an adenosine receptor agonist, this compound primarily targets A1/A2A and A2b adenosine receptors. Activation of the A2b receptor, in particular, has been linked to the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAPK signaling pathway known to be involved in cell survival.[2][13]
Acadesine: Acadesine's mechanism is centered on the activation of AMPK. Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy homeostasis. This includes stimulating glucose uptake and glycolysis, while inhibiting ATP-consuming processes.[14] The cardioprotective effects are mediated through the preservation of myocardial energy charge and inhibition of apoptosis.[14][15]
Cariporide: Cariporide directly inhibits the NHE1 protein. This action prevents the influx of Na+ that occurs during ischemia-induced intracellular acidosis. The subsequent reduction in intracellular Na+ concentration prevents the reversal of the Na+/Ca2+ exchanger, thereby mitigating the detrimental intracellular Ca2+ overload that triggers hypercontracture and cell death.[2][16]
Preclinical Efficacy: A Comparative Analysis
The following tables summarize key preclinical data for this compound, Acadesine, and Cariporide, focusing on their effects on myocardial infarct size, a critical endpoint in cardioprotection studies.
Table 1: Effect on Myocardial Infarct Size in Rabbit Models of Ischemia-Reperfusion
| Agent | Dose | Ischemia/Reperfusion Time | Infarct Size (% of Risk Zone) - Treated | Infarct Size (% of Risk Zone) - Control | % Reduction in Infarct Size | Reference |
| This compound | 500 nM | 30 min / 2 h | 12.9 ± 2.2 | 32.0 ± 1.9 | ~59.7% | [2][13] |
| Acadesine | 2.5 mg/kg/min for 5 min, then 0.5 mg/kg/min for 30 min | 30 min / 3 h | 38.5 ± 4.5 (alone) | 40.2 ± 3.5 | No significant reduction alone | [5] |
| Cariporide | 0.3 mg/kg | 30 min / 2 h | 14 ± 3 | 41 ± 3 | ~65.9% | [17] |
Table 2: Effect on Myocardial Infarct Size in Other Animal Models
| Agent | Animal Model | Dose | Ischemia/Reperfusion Time | Infarct Size (% of Risk Zone) - Treated | Infarct Size (% of Risk Zone) - Control | % Reduction in Infarct Size | Reference |
| This compound | Pig | 3 µg/kg + 0.3 µg/kg/min | 40 min / 3 h | 1 ± 1 | 56 ± 5 | ~98.2% | [18] |
| This compound | Dog | 10 µg/kg/min | 60 min / 5 h | 16 ± 4 | 34 ± 3 | ~52.9% | [8] |
| Cariporide | Pig | 1-3 mg/kg | 4 h / 48 h | 18.3 ± 1.6 (1 mg/kg) | 43.7 ± 2.2 | ~58.1% | [19] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of cardioprotective agents. Below are representative methodologies for key experiments cited in this guide.
Rabbit Model of Myocardial Ischemia-Reperfusion
A commonly used model to study cardioprotection involves the temporary occlusion of a coronary artery in rabbits.
-
Animal Preparation: New Zealand White rabbits are anesthetized, and a thoracotomy is performed to expose the heart. A major branch of the left coronary artery is identified and encircled with a suture.
-
Ischemia and Reperfusion: The coronary artery is occluded for a period of 30-45 minutes to induce ischemia. Following this, the occlusion is released to allow for reperfusion for 2-3 hours.
-
Drug Administration: The test compound (e.g., this compound, Acadesine, or Cariporide) or vehicle is administered intravenously at a specified time before, during, or after the ischemic period.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised for determination of the area at risk and infarct size.
Determination of Myocardial Infarct Size (TTC Staining)
Triphenyltetrazolium chloride (TTC) staining is a widely accepted method for delineating viable and necrotic myocardial tissue.
-
Tissue Preparation: The excised heart is typically frozen and then sliced into uniform sections (e.g., 2 mm thick).
-
Staining Procedure: The heart slices are incubated in a 1-2% solution of TTC in phosphate (B84403) buffer at 37°C for 15-30 minutes.[20][21]
-
Mechanism of Staining: In viable tissue, mitochondrial dehydrogenases reduce the TTC to a red formazan (B1609692) precipitate. Necrotic tissue, lacking these active enzymes, remains unstained (pale white or tan).
-
Image Analysis: The stained slices are photographed, and the areas of infarcted tissue (unstained) and the total area at risk are measured using digital planimetry software. Infarct size is typically expressed as a percentage of the area at risk.
Summary and Future Directions
This guide provides a comparative overview of three distinct cardioprotective agents: the novel adenosine receptor agonist this compound, the AMPK activator Acadesine, and the NHE1 inhibitor Cariporide. While all three have demonstrated cardioprotective potential in preclinical models, they operate through fundamentally different mechanisms.
-
This compound shows promise as a potent cardioprotective agent, with its effects likely mediated through the A2b adenosine receptor and downstream pro-survival signaling pathways. Further investigation is warranted to fully elucidate its clinical potential.
-
Acadesine represents a metabolic approach to cardioprotection by activating the central energy sensor AMPK. While preclinical data were encouraging, clinical trials have yielded mixed results, highlighting the complexities of translating metabolic modulation to clinical benefit in acute ischemic settings.[6][22]
-
Cariporide , by targeting a key mechanism of reperfusion injury (ion dysregulation), has shown significant efficacy in preclinical models. However, clinical trials such as GUARDIAN and EXPEDITION, while demonstrating some benefit in certain patient subgroups, also raised safety concerns, ultimately halting its development for this indication.[11][13][16]
The continued exploration of novel agents like this compound, alongside a deeper understanding of the successes and failures of agents like Acadesine and Cariporide, will be crucial for the future development of effective cardioprotective therapies. Future research should focus on head-to-head comparative studies under standardized conditions and the identification of patient populations most likely to benefit from specific mechanistic approaches.
References
- 1. Antihypertrophic effect of Na+/H+ exchanger isoform 1 inhibition is mediated by reduced mitogen-activated protein kinase activation secondary to improved mitochondrial integrity and decreased generation of mitochondrial-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method of standardized myocardial infarction in aged rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Myocardial Infarction Study of Adenosine Trial - American College of Cardiology [acc.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Attenuating myocardial ischemia by targeting A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acadesine: a new drug that may improve myocardial protection in coronary artery bypass grafting. Results of the first international multicenter study. Multinational Acadesine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A₂A and A₂B receptors are both required for adenosine A₁ receptor-mediated cardioprotection [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]
- 11. A review of the GUARDIAN trial results: clinical implications and the significance of elevated perioperative CK-MB on 6-month survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Myocardial Infarction Study of Adenosine II - American College of Cardiology [acc.org]
- 13. Inhibition of the sodium-hydrogen exchanger with cariporide to prevent myocardial infarction in high-risk ischemic situations. Main results of the GUARDIAN trial. Guard during ischemia against necrosis (GUARDIAN) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of AMPK in Myocardial Ischemia-Reperfusion Injury-Induced Cell Death in the Presence and Absence of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Cariporide - Wikipedia [en.wikipedia.org]
- 17. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. A randomized, double-blinded, placebo-controlled multicenter trial of adenosine as an adjunct to reperfusion in the treatment of acute myocardial infarction (AMISTAD-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jm.um.ac.ir [jm.um.ac.ir]
- 21. researchgate.net [researchgate.net]
- 22. Scholars@Duke publication: Adenosine as an adjunct to thrombolytic therapy for acute myocardial infarction: results of a multicenter, randomized, placebo-controlled trial: the Acute Myocardial Infarction STudy of ADenosine (AMISTAD) trial. [scholars.duke.edu]
The Potential for Additive Cardioprotective Effects of Amp-579 in Heart Failure Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amp-579, an adenosine (B11128) receptor agonist, and standard-of-care heart failure medications. While direct experimental data on the co-administration of this compound with beta-blockers, ACE inhibitors, Angiotensin II Receptor Blockers (ARBs), or SGLT2 inhibitors is not currently available in published literature, this document explores the potential for additive or synergistic effects based on their distinct and potentially complementary mechanisms of action.
Introduction to this compound
This compound is a novel cardioprotective agent identified as an agonist for adenosine A1, A2a, and notably, A2b receptors.[1][2][3][4][5] Preclinical studies have highlighted its significant role in mitigating myocardial ischemia-reperfusion injury by reducing infarct size. The primary mechanism of this cardioprotection is attributed to the activation of A2 adenosine receptors, with a specific emphasis on the A2b subtype.
Comparative Analysis of Mechanisms of Action
A thorough understanding of the distinct signaling pathways of this compound and current heart failure therapies is crucial to hypothesizing potential additive effects.
This compound (Adenosine Receptor Agonist):
-
Primary Action: Activates adenosine receptors (A1, A2a, A2b).
-
Signaling Pathway: A2a and A2b receptor activation typically leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, which mediates vasodilation and cytoprotective effects. A1 receptor activation, conversely, can inhibit adenylyl cyclase.
-
Key Effects: Cardioprotection against ischemia-reperfusion injury, reduction of infarct size, and attenuation of myocardial stunning.
Standard Heart Failure Medications:
-
Beta-Blockers (e.g., Metoprolol, Carvedilol):
-
Primary Action: Competitively inhibit beta-adrenergic receptors.
-
Signaling Pathway: Block the effects of catecholamines (norepinephrine and epinephrine), leading to decreased heart rate, reduced myocardial contractility, and lower blood pressure. This reduces the overall workload on the heart.
-
Key Effects: Improved left ventricular function, reverse remodeling, and reduced mortality in patients with heart failure with reduced ejection fraction (HFrEF).
-
-
ACE (Angiotensin-Converting Enzyme) Inhibitors (e.g., Lisinopril, Ramipril):
-
Primary Action: Inhibit the conversion of angiotensin I to angiotensin II.
-
Signaling Pathway: By reducing angiotensin II levels, these agents cause vasodilation, decrease aldosterone (B195564) secretion (leading to reduced sodium and water retention), and inhibit cardiac remodeling.
-
Key Effects: Reduced preload and afterload, improved cardiac output, and decreased mortality in HFrEF.
-
-
ARBs (Angiotensin II Receptor Blockers) (e.g., Losartan, Valsartan):
-
Primary Action: Selectively block the angiotensin II type 1 (AT1) receptor.
-
Signaling Pathway: Directly prevent the vasoconstrictive and aldosterone-stimulating effects of angiotensin II.
-
Key Effects: Similar to ACE inhibitors, they reduce blood pressure and cardiac workload, offering an alternative for patients intolerant to ACE inhibitors.
-
-
SGLT2 (Sodium-Glucose Cotransporter 2) Inhibitors (e.g., Dapagliflozin, Empagliflozin):
-
Primary Action: Inhibit SGLT2 in the proximal renal tubules.
-
Signaling Pathway: Promote urinary glucose and sodium excretion (natriuresis), leading to osmotic diuresis. This reduces plasma volume and blood pressure. Additional proposed mechanisms include improved cardiac energy metabolism and inhibition of the Na+/H+ exchanger.
-
Key Effects: Reduced risk of cardiovascular death and hospitalization for heart failure across the spectrum of ejection fractions.
-
Potential for Additive Effects: A Mechanistic Hypothesis
The lack of direct combination studies with this compound necessitates a theoretical exploration of potential additive benefits.
This compound and Beta-Blockers: Adenosine is known to have anti-adrenergic effects, primarily mediated by A1 receptor activation, which can counteract excessive sympathetic stimulation. The combination of a beta-blocker's systemic reduction of sympathetic tone with this compound's localized cardioprotective and potential anti-adrenergic actions could offer enhanced protection against catecholamine-induced cardiotoxicity. However, the vasodilatory effects of A2a and A2b agonism might also interact with the hemodynamic effects of beta-blockers.
This compound and ACE Inhibitors/ARBs: Both this compound and ACE inhibitors/ARBs have demonstrated roles in mitigating adverse cardiac remodeling. An A2a adenosine receptor agonist, LASSBio-294, was shown to prevent cardiac remodeling and dysfunction in hypertensive rats post-myocardial infarction. This suggests that the anti-inflammatory and anti-fibrotic effects of adenosine receptor activation could complement the afterload reduction and inhibition of angiotensin II-mediated remodeling provided by ACE inhibitors and ARBs.
This compound and SGLT2 Inhibitors: The mechanisms of this compound and SGLT2 inhibitors appear to be largely independent and could therefore be additive. This compound's primary effects are on adenosine receptor signaling and protection from ischemic injury, while SGLT2 inhibitors exert their benefits through renal, metabolic, and hemodynamic pathways. The combination could potentially offer a multi-faceted approach, addressing both myocardial protection at the cellular level and systemic factors like fluid balance and cardiac metabolism.
Experimental Data and Protocols
While direct combination studies are absent, the following tables summarize key preclinical findings for this compound and a relevant A2a adenosine receptor agonist, LASSBio-294.
Table 1: Preclinical Efficacy of this compound in Myocardial Ischemia-Reperfusion Injury
| Animal Model | Intervention | Key Findings | Reference |
| Rabbit Heart | 30 min global ischemia, 2h reperfusion | This compound (500 nM) at reperfusion reduced LV diastolic pressure (17.9 vs 39.0 mmHg in control) and infarct size. | |
| Rabbit Heart | 30 min regional ischemia, 2h reperfusion | This compound (500 nM) at reperfusion reduced infarct size (12.9% vs 32.0% of risk zone in control). | |
| Pig | 40 min LAD occlusion, 3h reperfusion | This compound (3 µg/kg + 0.3 µg/kg/min) before ischemia reduced infarct size by 98%; when given before reperfusion, it reduced infarct size by ~50%. |
Table 2: Preclinical Efficacy of A2a Agonist (LASSBio-294) in Hypertensive Rats with Myocardial Infarction
| Animal Model | Intervention | Key Findings | Reference |
| Spontaneously Hypertensive Rats with MI | LASSBio-294 (10 and 20 mg/kg/day) for 4 weeks | Dose-dependently improved exercise tolerance, reduced blood pressure, prevented diastolic and systolic dysfunction, and reduced cardiac hypertrophy and fibrosis. |
Experimental Protocols
Protocol 1: Ischemia-Reperfusion in Isolated Rabbit Hearts (as described for this compound)
-
Animal Model: Male New Zealand White rabbits.
-
Heart Preparation: Hearts were isolated and perfused via the aorta with a modified Krebs-Henseleit buffer.
-
Ischemia Induction: Global ischemia was induced by stopping the perfusion for 30 minutes. Regional ischemia was induced by ligating a coronary artery for 30 minutes.
-
Reperfusion: Perfusion was restored for 2 hours.
-
Drug Administration: this compound (500 nM) was included in the perfusate during the initial period of reperfusion.
-
Endpoint Measurement: Left ventricular pressure was monitored, and infarct size was determined using triphenyltetrazolium (B181601) chloride (TTC) staining.
Protocol 2: Myocardial Infarction in Spontaneously Hypertensive Rats (as described for LASSBio-294)
-
Animal Model: Male spontaneously hypertensive rats (SHR).
-
MI Induction: Myocardial infarction was induced by ligation of the left anterior descending coronary artery.
-
Drug Administration: LASSBio-294 (10 and 20 mg/kg/day) or vehicle was administered orally for 4 weeks post-MI.
-
Functional Assessment: Echocardiography and in vivo hemodynamic measurements were performed to assess left ventricular structure and function. Exercise tolerance was evaluated using a treadmill test.
-
Histological Analysis: Left ventricular collagen deposition (fibrosis) was assessed.
Visualizing the Signaling Pathways and Experimental Workflows
Signaling Pathways:
Caption: Simplified signaling pathways of this compound and major heart failure medication classes.
Experimental Workflow:
Caption: General experimental workflows for preclinical evaluation of cardioprotective agents.
Logical Relationship of Potential Additive Effects:
Caption: Conceptual framework for the potential additive benefits of this compound with standard HF drugs.
Conclusion and Future Directions
This compound presents a promising, mechanistically distinct approach to cardioprotection. While it is not a replacement for current guideline-directed medical therapies for heart failure, its unique profile suggests a potential role as an adjunctive treatment. The differing mechanisms of action between this compound and standard heart failure medications provide a strong rationale for investigating their combined use.
Future preclinical and clinical studies are warranted to directly assess the safety and efficacy of co-administering this compound with beta-blockers, ACE inhibitors, ARBs, and SGLT2 inhibitors. Such studies should focus on key heart failure endpoints, including left ventricular ejection fraction, cardiac remodeling, exercise capacity, and clinical outcomes, to determine if the hypothesized additive effects translate into tangible therapeutic benefits.
References
- 1. β-adrenergic and adenosine receptors interaction during heart failure in atrial cardiomyocytes [tesidottorato.depositolegale.it]
- 2. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Pharmacological Tuning of Adenosine Signal Nuances Underlying Heart Failure With Preserved Ejection Fraction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Meta-Analysis of Amp-579 Clinical Trial Data for Cardioprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available data on Amp-579, a novel adenosine (B11128) receptor agonist, and compares its cardioprotective potential with established and emerging therapeutic alternatives. While clinical trial data for this compound is limited, this guide synthesizes preclinical evidence and contextualizes it with the robust clinical data of other cardioprotective agents.
Executive Summary
This compound, initially identified as a mixed A1/A2a adenosine receptor agonist, is now understood to exert its cardioprotective effects primarily as a potent agonist of the A2b adenosine receptor.[1] Preclinical studies in various animal models have demonstrated its ability to reduce myocardial infarct size.[1][2][3] However, a small dose-ranging human clinical trial, the ADMIRE study, while establishing safety, did not show a statistically significant reduction in infarct size across the general population, though a trend toward myocardial salvage was observed in patients with anterior myocardial infarction.[4] In contrast, established therapies such as beta-blockers and ACE inhibitors have a long history of clinical use and have demonstrated efficacy in reducing mortality and morbidity post-myocardial infarction, although recent studies suggest a more nuanced role for beta-blockers. Furthermore, newer classes of drugs like GLP-1 agonists are emerging with strong evidence of cardiovascular benefits. This guide presents a comparative analysis of the available data to inform future research and development in the field of cardioprotection.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies of this compound and clinical trials of comparator cardioprotective agents.
Table 1: Preclinical Efficacy of this compound in Animal Models of Myocardial Infarction
| Animal Model | Dosing Regimen | Infarct Size Reduction (% of Risk Area) vs. Control | Reference |
| Porcine | 3 µg/kg IV followed by 0.3 µg/kg/min IV infusion 30 min before ischemia | 98% reduction (1 ± 1% vs. 56 ± 5%) | |
| Porcine | 3 µg/kg + 0.3 µg/kg/min or 30 µg/kg + 3 µg/kg/min 10 min before reperfusion | ~50% reduction | |
| Rabbit (in vivo) | 3 µ g/min/kg started 10 min before ischemia or 10 min before reperfusion | ~66% reduction (from 36.4 ± 3.1% to 11.8 ± 4.4% and 12.3 ± 1.0% respectively) | |
| Rabbit (isolated heart) | 500 nM for 1 h starting at reperfusion | ~59% reduction (12.9 ± 2.2% vs. 32.0 ± 1.9%) |
Table 2: Clinical Trial Efficacy of Comparator Cardioprotective Agents
| Drug Class | Key Clinical Trial(s) | Patient Population | Primary Endpoint(s) | Key Findings | Reference(s) |
| Beta-Blockers | Norwegian Timolol study, BHAT | Post-myocardial infarction | All-cause mortality, reinfarction, sudden cardiac death | Significant reduction in mortality and reinfarction in the pre-reperfusion era. | |
| REBOOT-CNIC | Post-myocardial infarction with LVEF > 40% | All-cause mortality, reinfarction, heart failure admission | No significant benefit of beta-blocker therapy. | ||
| Meta-analysis of 5 randomized trials | Post-myocardial infarction with LVEF ≥ 50% | Composite of death from any cause, myocardial infarction, or heart failure | No decrease in the incidence of the primary endpoint with beta-blocker therapy. | ||
| ACE Inhibitors | CONSENSUS, SOLVD | Severe and chronic heart failure with reduced LVEF | Mortality | Significant reduction in mortality. | |
| Multiple trials | Post-myocardial infarction | Infarct size, ventricular remodeling, reperfusion arrhythmias | Limit infarct size, prevent ventricular remodeling, and stabilize electrical activity. | ||
| GLP-1 Agonists | SELECT | Overweight or obese patients with ASCVD without diabetes | 3-point MACE (cardiovascular death, non-fatal MI, non-fatal stroke) | 20% relative risk reduction in 3-point MACE. | |
| Multiple CVOTs | Type 2 diabetes with and without established CVD | MACE | Consistent reduction in atherothrombotic events. |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical assessment of this compound.
Langendorff Isolated Heart Model for Ischemia-Reperfusion Injury
The Langendorff isolated heart preparation is a foundational ex vivo technique used to assess cardiac function and the effects of pharmacological agents in a controlled environment, free from systemic influences.
Methodology:
-
Animal Preparation and Heart Excision: The experimental animal (e.g., rabbit, rat) is anesthetized. The chest cavity is opened, and the heart is rapidly excised.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion of the coronary arteries is initiated with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Ischemia Induction: Global or regional ischemia is induced by stopping the perfusate flow or occluding a coronary artery for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the heart is allowed to recover for a specified duration (e.g., 2 hours).
-
Data Acquisition: Throughout the experiment, physiological parameters such as left ventricular developed pressure, heart rate, and coronary flow are continuously monitored.
-
Infarct Size Measurement: At the end of the experiment, the heart is sliced and stained with a vital dye (e.g., triphenyltetrazolium (B181601) chloride - TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then quantified as a percentage of the total ventricular area at risk.
ERK Phosphorylation Assay (Western Blot)
Extracellular signal-regulated kinase (ERK) is a key component of the MAPK signaling pathway, and its phosphorylation is a marker of cellular activation.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HEK293 cells overexpressing the A2b receptor) are cultured and treated with this compound at various concentrations for a specified time.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Quantification: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The membrane is often stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.
Protein Kinase C (PKC) Activity Assay
Protein Kinase C (PKC) is a family of serine/threonine kinases involved in various signal transduction pathways. Its activity can be measured using in vitro kinase assays.
Methodology:
-
Sample Preparation: PKC is isolated from cell or tissue lysates, often through immunoprecipitation or column chromatography.
-
Kinase Reaction: The kinase reaction is initiated by incubating the PKC-containing sample with a specific peptide substrate, radiolabeled ATP ([γ-³²P]ATP), and necessary cofactors (e.g., calcium, phospholipids).
-
Separation: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide, followed by washing to remove the free ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. This radioactivity is directly proportional to the PKC activity in the sample.
-
Controls: Positive controls with a known active PKC and negative controls without the enzyme are included to ensure the validity of the assay.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway of this compound and the experimental workflows.
References
- 1. AMP579 is revealed to be a potent A2b-adenosine receptor agonist in human 293 cells and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitation of infarct size in rabbit hearts by the novel adenosine receptor agonist AMP 579 administered at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blinded, placebo-controlled, dose-ranging study measuring the effect of an adenosine agonist on infarct size reduction in patients undergoing primary percutaneous transluminal coronary angioplasty: the ADMIRE (AmP579 Delivery for Myocardial Infarction REduction) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Amp-579's Protective Effects: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the protective effects of Amp-579, an adenosine (B11128) receptor agonist, and other relevant compounds. While this compound has been primarily investigated for its cardioprotective properties, its mechanism of action through adenosine receptor modulation suggests potential neuroprotective applications. This document summarizes existing data for this compound and compares it with established neuroprotective adenosine agonists, offering a resource for researchers and drug development professionals exploring its therapeutic potential.
Note: Direct experimental data on the neuroprotective effects of this compound is not currently available in peer-reviewed literature. The following comparison is based on its known cardioprotective mechanism and the established neuroprotective roles of its target receptors.
Comparative Efficacy of Adenosine Receptor Agonists
The protective effects of this compound and other adenosine agonists are summarized below. The data for this compound is from cardioprotection studies, while the data for the comparators are from neuroprotection studies.
| Compound | Target Receptor(s) | Species | Model | Key Protective Effects |
| This compound | A1/A2A/A2b Agonist | Rabbit | Myocardial Ischemia-Reperfusion | Reduced infarct size by ~60%[1] |
| Pig | Myocardial Ischemia-Reperfusion | Reduced infarct size by up to 98% when given pre-ischemia and ~50% when given at reperfusion[2] | ||
| Minipig | Myocardial Ischemia-Reperfusion | Reduced infarct size by 66%[3][4] | ||
| N6-cyclopentyladenosine (CPA) | A1 Agonist | Rat | Soman-induced Seizures | Prevented seizure onset and neurodegeneration[5] |
| Mouse | NMDA-induced Seizures | Delayed seizure onset and reduced mortality | ||
| CGS 21680 | A2A Agonist | Rat | Transient Cerebral Ischemia | Reduced neurological deficit, microgliosis, and astrogliosis |
| Mouse | Spinal Cord Injury | Reduced motor deficit and tissue damage | ||
| BAY 60-6583 | A2b Agonist | Rat | Transient Focal Brain Ischemia | Reduced infarct volume by ~45% and improved neurological deficit |
Signaling Pathways and Mechanism of Action
This compound and its comparators exert their effects by activating specific adenosine receptor subtypes, which are G-protein coupled receptors. The activation of these receptors triggers downstream signaling cascades that are crucial for cellular protection.
-
Adenosine A1 Receptor (A1R) Activation: Generally considered neuroprotective, A1R activation reduces the release of excitatory neurotransmitters like glutamate, thereby preventing excitotoxicity. This is a key mechanism for the neuroprotective effects observed with A1R agonists like CPA.
-
Adenosine A2A Receptor (A2AR) Activation: The role of A2AR in neuroprotection is more complex. While A2AR antagonists are often neuroprotective, some studies show that A2AR agonists like CGS 21680 can also be protective, particularly by exerting anti-inflammatory effects.
-
Adenosine A2b Receptor (A2bAR) Activation: this compound has been identified as a potent A2bAR agonist. Activation of A2bAR has been shown to be protective in models of cerebral ischemia, partly through anti-inflammatory mechanisms.
The signaling pathway for this compound's protective effects, based on current literature, involves the activation of adenosine receptors leading to the phosphorylation of ERK, a key protein in cell survival pathways.
Experimental Protocols
Detailed methodologies for key experiments with adenosine receptor agonists in neuroprotection studies are provided below. These can serve as a template for designing future studies to evaluate the neuroprotective potential of this compound.
In Vivo Model of Transient Focal Brain Ischemia (Rat)
This protocol is adapted from studies using CGS 21680 and BAY 60-6583.
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Ischemia Induction: Transient middle cerebral artery occlusion (MCAo) is induced for 60 minutes using the intraluminal filament method.
-
Drug Administration: The test compound (e.g., CGS 21680, BAY 60-6583, or this compound) is administered intraperitoneally at specified doses. Administration can begin at the time of reperfusion or at a delayed time point and continue for a set duration (e.g., twice daily for 7 days).
-
Outcome Measures:
-
Neurological Deficit Scoring: Behavioral tests are performed at various time points post-ischemia to assess motor and sensory deficits.
-
Infarct Volume Measurement: At the end of the study, brains are sectioned and stained (e.g., with TTC) to quantify the ischemic lesion volume.
-
Immunohistochemistry: Brain sections are stained for markers of neuronal death (e.g., NeuN), microgliosis (e.g., Iba1), and astrogliosis (e.g., GFAP).
-
References
- 1. jneurosci.org [jneurosci.org]
- 2. Inhibition of tPA-induced hemorrhagic transformation involves adenosine A2b receptor activation after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Evaluating the Long-Term Benefits of Amp-579 Treatment Post-Infarction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term benefits of Amp-579 treatment following myocardial infarction (MI). It objectively compares the performance of this compound with alternative therapeutic strategies, supported by available experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the cardiovascular field.
Executive Summary
This compound, a potent A2b adenosine (B11128) receptor agonist, has demonstrated cardioprotective effects in preclinical models of myocardial infarction, primarily through the reduction of infarct size when administered at the time of reperfusion. However, clinical trial data in humans did not show a significant reduction in infarct size. Standard-of-care therapies, such as Angiotensin-Converting Enzyme (ACE) inhibitors and beta-blockers, have well-established long-term benefits in improving survival and preventing adverse cardiac remodeling post-MI. This guide will delve into the available data for a detailed comparison.
Data Presentation: this compound vs. Standard of Care
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and compare it with the established long-term benefits of standard-of-care treatments.
Table 1: Preclinical Efficacy of this compound in Animal Models of Myocardial Infarction
| Species | Model | This compound Dose | Timing of Administration | Primary Outcome | Reference |
| Rabbit | Ischemia-Reperfusion | 500 nM | At reperfusion | Reduced infarct size | [1] |
| Rabbit | Ischemia-Reperfusion | 3 µg/kg/min | 10 min before reperfusion | Reduced infarct size | [2] |
| Pig | Ischemia-Reperfusion | 3 µg/kg + 0.3 µg/kg/min | 10 min before reperfusion | Reduced infarct size by ~50% | [3] |
Table 2: Clinical Efficacy of this compound (ADMIRE Trial)
| Study Population | Intervention | Primary Endpoint | Key Finding | Reference |
| 311 patients with acute ST-segment elevation MI undergoing primary PTCA | This compound (3 dose groups) or placebo infused over 6 hours | Final MI size measured by SPECT | No significant difference in infarct size between this compound and placebo groups. | A randomized, double-blinded, placebo-controlled, dose-ranging study measuring the effect of an adenosine agonist on infarct size reduction in patients undergoing primary percutaneous transluminal coronary angioplasty: the ADMIRE (AmP579 Delivery for Myocardial Infarction REduction) study. |
Table 3: Long-Term Benefits of Standard-of-Care Therapies Post-MI
| Therapy | Mechanism of Action | Key Long-Term Benefits | Supporting Evidence |
| ACE Inhibitors | Inhibit the renin-angiotensin-aldosterone system, reducing vasoconstriction and promoting vasodilation. | Reduced mortality, decreased risk of heart failure, and attenuated adverse left ventricular remodeling.[4] | Multiple large clinical trials (e.g., SAVE, AIRE, TRACE) have demonstrated a significant reduction in mortality and cardiovascular morbidity in post-MI patients, particularly those with reduced ejection fraction. |
| Beta-Blockers | Block the effects of catecholamines on the heart, reducing heart rate, blood pressure, and myocardial oxygen demand. | Reduced mortality, decreased incidence of recurrent MI, and improved survival in patients with left ventricular dysfunction. | Numerous clinical trials have established the long-term benefits of beta-blockers in the post-MI setting, forming a cornerstone of secondary prevention. |
| Aldosterone (B195564) Antagonists | Block the effects of aldosterone, reducing sodium and water retention and preventing myocardial fibrosis. | Reduced mortality and hospitalization for heart failure in post-MI patients with left ventricular dysfunction and either heart failure or diabetes. | The EPHESUS and RALES trials demonstrated the significant survival benefits of aldosterone antagonists in specific post-MI populations. |
Experimental Protocols
Preclinical Model: Rabbit Myocardial Ischemia-Reperfusion
A common preclinical model to evaluate cardioprotective agents like this compound involves the following steps:
-
Anesthesia and Ventilation: New Zealand White rabbits are anesthetized, and mechanical ventilation is initiated.
-
Surgical Preparation: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated.
-
Ischemia Induction: A snare occluder is placed around the LAD and tightened to induce regional myocardial ischemia, typically for 30-60 minutes. Ischemia is confirmed by observing regional cyanosis and ST-segment elevation on an electrocardiogram (ECG).
-
Reperfusion: The snare is released to allow blood flow to return to the ischemic myocardium.
-
Drug Administration: this compound or a vehicle control is administered intravenously at a predetermined time relative to reperfusion (e.g., just before or at the onset of reperfusion).
-
Infarct Size Measurement: After a period of reperfusion (e.g., 2-3 hours), the heart is excised. The area at risk is delineated by perfusing the coronary arteries with a dye (e.g., Evans blue), and the infarcted tissue is identified by staining with triphenyltetrazolium (B181601) chloride (TTC). The infarct size is then expressed as a percentage of the area at risk.
-
Functional Assessment: Cardiac function can be assessed throughout the experiment by measuring parameters such as left ventricular developed pressure (LVDP) and the rate of pressure change (dP/dt).
Clinical Trial: The ADMIRE Study
The "AmP579 Delivery for Myocardial Infarction REduction" (ADMIRE) study was a phase 2, multicenter, randomized, double-blind, placebo-controlled trial with the following key methodological aspects:
-
Patient Population: The study enrolled patients with a first acute ST-segment elevation myocardial infarction (STEMI) who were candidates for primary percutaneous transluminal coronary angioplasty (PTCA).
-
Randomization and Blinding: Patients were randomly assigned in a double-blind manner to receive either one of three different doses of this compound or a matching placebo.
-
Intervention: The study drug was administered as a continuous intravenous infusion over six hours, initiated prior to reperfusion.
-
Primary Endpoint: The primary efficacy endpoint was the final myocardial infarct size, expressed as a percentage of the left ventricle, as measured by single-photon emission computed tomography (SPECT) imaging performed 5 to 9 days after PTCA.
-
Secondary Endpoints: Secondary endpoints included clinical outcomes such as death, recurrent MI, and the need for repeat revascularization, which were assessed at 30 days and 6 months.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to cardioprotection.
Experimental Workflow: Preclinical Rabbit MI Model
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship: this compound vs. Standard of Care
Caption: Comparison of this compound and standard of care outcomes.
References
- 1. Amp 579 reduces contracture and limits infarction in rabbit heart by activating adenosine A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timing and duration of administration are crucial for antiinfarct effect of AMP 579 infused at reperfusion in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Left ventricular remodelling post-myocardial infarction: pathophysiology, imaging, and novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Amp-579: A Guide for Laboratory Professionals
For Immediate Release
As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the product itself. This document offers procedural guidance for the proper disposal of Amp-579, a potent and selective adenosine (B11128) receptor agonist used in preclinical cardiovascular research. Given the absence of a publicly available Safety Data Sheet (SDS), the following procedures are based on established best practices for the disposal of novel research chemicals with undetermined comprehensive hazard profiles.
Disclaimer: This guide is intended for informational purposes and should be supplemented by a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The table below summarizes the known characteristics of this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₈ClN₅O₃S | [1][2] |
| Molecular Weight | 478.01 g/mol | [1][2] |
| CAS Number | 213453-89-5 | [3] |
| Synonyms | RPR-100579 | |
| Known Use | Research chemical, Adenosine A1/A2a receptor agonist |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general, conservative approach to the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials that have come into contact with the compound into a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.
4. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
This structured approach ensures that all waste generated from research involving this compound is handled in a manner that prioritizes safety and regulatory compliance. By adhering to these general guidelines and consulting with safety professionals, you contribute to a safer laboratory environment.
References
Personal protective equipment for handling Amp-579
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of Amp-579 (CAS: 213453-89-5), a potent adenosine (B11128) A1 and A2A receptor agonist.[1] Given the absence of a publicly available, substance-specific Safety Data Sheet (SDS), the following guidance is based on general best practices for handling research compounds with similar pharmacological profiles. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against potential exposure. The following table summarizes the recommended minimum requirements for handling this compound in a laboratory setting.
| Control/PPE | Minimum Requirement | Rationale |
| Ventilation | Operate within a certified chemical fume hood. | To minimize inhalation of dust or aerosols. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Consult glove manufacturer's compatibility chart. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if weighing or handling large quantities outside of a fume hood. | To prevent inhalation of fine particles. |
Immediate Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle as a solid where possible to minimize the generation of dust.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
Storage
| Parameter | Recommendation | Reasoning |
| Temperature | Store in a cool, dry place. | To maintain chemical stability. |
| Container | Keep in a tightly sealed, light-resistant container. | To prevent degradation from moisture and light. |
| Location | Store in a designated, well-ventilated area away from incompatible materials. | To prevent accidental reactions and ensure proper inventory control. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow and Signaling Pathway
To facilitate the effective use of this compound in a research context, the following diagrams illustrate a general experimental workflow and the compound's expected signaling pathway.
Caption: A generalized experimental workflow for in vitro studies involving this compound.
Caption: The signaling pathway of this compound via adenosine A1 and A2A receptors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
